molecular formula C17H18O3 B452810 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-83-5

3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B452810
CAS No.: 329222-83-5
M. Wt: 270.32g/mol
InChI Key: QFNZCIQKNJFSAA-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-6-13(2)8-16(7-12)20-11-15-9-14(10-18)4-5-17(15)19-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNZCIQKNJFSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=C(C=CC(=C2)C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214049
Record name 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
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Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-83-5
Record name 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Introduction

This compound is a substituted benzaldehyde derivative with potential applications in medicinal chemistry and materials science. Its structure, incorporating a flexible ether linkage and multiple aromatic rings, makes it an interesting scaffold for the development of novel bioactive compounds and functional materials. This guide provides a comprehensive, in-depth protocol for the synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development. The synthesis is approached via a reliable two-step sequence, beginning with the chloromethylation of 4-methoxybenzaldehyde, followed by a Williamson ether synthesis with 3,5-dimethylphenol. This document emphasizes the underlying chemical principles, causality behind experimental choices, and robust, self-validating protocols.

Synthetic Strategy and Core Principles

The synthesis of this compound is efficiently achieved through a two-part strategy. This approach is logical as it first installs a reactive handle on one of the aromatic precursors, which then allows for the coupling with the second aromatic component.

Part A: Synthesis of the Key Intermediate: 3-(Chloromethyl)-4-methoxybenzaldehyde via Chloromethylation

The initial step involves the introduction of a chloromethyl group onto the 4-methoxybenzaldehyde ring. This is accomplished through an electrophilic aromatic substitution reaction.[1] The methoxy group is an ortho-, para-directing activator, and the aldehyde group is a meta-directing deactivator. The substitution occurs at the 3-position, ortho to the activating methoxy group.

The reaction utilizes paraformaldehyde and concentrated hydrochloric acid to generate the electrophile.[1] The acidic environment protonates the paraformaldehyde, leading to the formation of a carbocation that is then attacked by the electron-rich aromatic ring. The subsequent chlorination of the resulting benzyl alcohol derivative in situ yields the desired 3-(chloromethyl)-4-methoxybenzaldehyde.

Part B: Williamson Ether Synthesis for the Final Product

The second and final step is the formation of the ether linkage via the Williamson ether synthesis. This reaction is a classic example of an S(_N)2 reaction where an alkoxide or phenoxide acts as a nucleophile, attacking an alkyl halide.[2]

In this synthesis, the sodium salt of 3,5-dimethylphenol (the phenoxide) is generated by deprotonation with a suitable base, such as sodium hydroxide or potassium carbonate.[3] This potent nucleophile then displaces the chloride from the previously synthesized 3-(chloromethyl)-4-methoxybenzaldehyde. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone is crucial to solvate the cation and increase the nucleophilicity of the phenoxide, thereby promoting the S(N)2 pathway and minimizing potential side reactions like elimination.

Experimental Protocols

Materials and Reagents
ChemicalFormulaMW ( g/mol )Physical StateKey Hazards
4-MethoxybenzaldehydeC(_8)H(_8)O(_2)136.15LiquidHarmful to aquatic life[4][5][6]
Paraformaldehyde(CH(_2)O)(_n)-White SolidToxic, Flammable
Hydrochloric Acid (conc.)HCl36.46LiquidCorrosive, Respiratory Irritant
3,5-DimethylphenolC(8)H({10})O122.16Crystalline SolidToxic, Corrosive[7]
Sodium HydroxideNaOH40.00SolidCorrosive
AcetoneC(_3)H(_6)O58.08LiquidFlammable, Eye Irritant
DichloromethaneCH(_2)Cl(_2)84.93LiquidCarcinogen, Irritant
HexaneC(6)H({14})86.18LiquidFlammable, Irritant
Anhydrous Sodium SulfateNa(_2)SO(_4)142.04SolidHygroscopic
Step-by-Step Protocol 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 13.6 g (0.1 mol) of 4-methoxybenzaldehyde and 3.6 g (0.12 mol) of paraformaldehyde in 90 mL of concentrated hydrochloric acid.[1][8]

  • Reaction: Heat the mixture to 70-75 °C with constant stirring. Maintain this temperature for 3 hours.[1][8] The solution will become homogeneous and then may form a slurry.

  • Work-up: After the reaction is complete, cool the mixture to -5 °C in an ice-salt bath with stirring.[1][8] A precipitate of 3-(chloromethyl)-4-methoxybenzaldehyde will form.

  • Isolation: Cease stirring and collect the precipitate by vacuum filtration.

  • Drying and Purification: Dry the collected solid in the air at room temperature. For purification, recrystallize the crude product from hexane to yield a white crystalline solid.[1][8]

Step-by-Step Protocol 2: Synthesis of this compound
  • Preparation of the Nucleophile: In a 250 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of 3,5-dimethylphenol in 100 mL of acetone. To this solution, add 4.0 g (0.1 mol) of powdered sodium hydroxide and stir the mixture at room temperature for 30 minutes.

  • Reaction: To the resulting suspension of the sodium phenoxide, add a solution of 18.4 g (0.1 mol) of 3-(chloromethyl)-4-methoxybenzaldehyde in 50 mL of acetone dropwise over 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in 150 mL of dichloromethane and wash with 2 x 100 mL of 1 M sodium hydroxide solution to remove any unreacted 3,5-dimethylphenol, followed by 2 x 100 mL of water.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldMelting Point (°C)
3-(Chloromethyl)-4-methoxybenzaldehydeC(_9)H(_9)ClO(_2)184.6285-90%59-60[8]
This compoundC({17})H({18})O(_3)270.3275-85%-
Characterization of this compound
  • 
    H NMR:  Expected signals include a singlet for the aldehyde proton (~9.8 ppm), aromatic protons for both rings, a singlet for the benzylic methylene protons (~5.0-5.2 ppm), a singlet for the methoxy group protons (~3.9 ppm), and a singlet for the two methyl groups on the phenoxy ring (~2.3 ppm).
    
  • 
    C NMR:  Expected signals include the aldehyde carbonyl carbon (~191 ppm), aromatic carbons, the benzylic methylene carbon, the methoxy carbon, and the methyl carbons.
    
  • IR Spectroscopy: Key absorption bands are expected for the aldehyde C=O stretch (~1690 cm

    
    ), C-O-C ether stretching, and aromatic C-H and C=C stretching.
    
  • Mass Spectrometry: The molecular ion peak (M

    
    ) should be observed at m/z = 270.32.
    

Safety Precautions and Waste Disposal

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.[7] 4-Methoxybenzaldehyde is an irritant, and 3,5-dimethylphenol is toxic and corrosive.[7] Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care. Paraformaldehyde is toxic and should not be inhaled.

  • Waste Disposal: Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing chlorinated solvents should be collected in a designated halogenated waste container. Solid chemical waste should be disposed of according to institutional guidelines.

Troubleshooting

  • Low yield in Step 1: Ensure the reaction temperature is maintained at 70-75 °C. Lower temperatures will result in a sluggish reaction, while higher temperatures may lead to side product formation. Ensure the paraformaldehyde is of good quality.

  • Incomplete reaction in Step 2: Ensure the 3,5-dimethylphenol is fully deprotonated before the addition of the chloromethylated intermediate. The use of a phase-transfer catalyst can sometimes improve the reaction rate.

  • Purification difficulties: If the final product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate.

Diagrams

SynthesisWorkflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Williamson Ether Synthesis A 4-Methoxybenzaldehyde C 3-(Chloromethyl)-4-methoxybenzaldehyde A->C 70-75°C, 3h B Paraformaldehyde + HCl B->C E 3-[(3,5-Dimethylphenoxy)methyl]- 4-methoxybenzaldehyde C->E Acetone, Reflux D 3,5-Dimethylphenol + NaOH D->E

Caption: Synthetic workflow for this compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 3,5-Dimethylphenol: Properties and Handling. [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. [Link]

  • Bio-Connect. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde Safety Data Sheet. [Link]

  • FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). [Link]

  • Google Patents. (2015). RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Methoxybenzaldehyde. [Link]

  • The Good Scents Company. (n.d.). 3,5-xylenol. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxybenzaldehyde. [Link]

  • Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • PubChem. (n.d.). 3-Methoxybenzaldehyde. [Link]

  • Organic Syntheses. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. [Link]

  • J&K Scientific LLC. (2023). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its target.[1][2] For the novel compound 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, a molecule of interest for its potential pharmacological applications, a detailed physicochemical characterization is paramount. This guide provides a comprehensive overview of its predicted physicochemical properties, detailed experimental protocols for their determination, and the scientific rationale behind these methodologies, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound is presented below:

A summary of the predicted and analogue-derived physicochemical properties is provided in Table 1. It is crucial to underscore that these are estimated values, and experimental determination is essential for confirmation.

Table 1: Predicted and Analogue-Derived Physicochemical Properties

PropertyPredicted/Estimated ValueRationale/Analogue Data
Molecular Formula C₁₇H₁₈O₃-
Molecular Weight 270.32 g/mol -
Appearance Likely a solid at room temperatureHigh molecular weight and aromatic rings suggest a solid state.
Melting Point (°C) Estimated > 100Based on the melting points of 4-methoxybenzaldehyde (-1°C) and 3,5-dimethylphenol (61-64°C), the larger, more complex structure of the target molecule would likely result in a higher melting point.[3][4]
Boiling Point (°C) Estimated > 3004-methoxybenzaldehyde has a boiling point of 248°C. The increased molecular weight of the target molecule suggests a significantly higher boiling point.[3]
LogP (Octanol/Water Partition Coefficient) Estimated: 3.5 - 4.5The LogP of 4-methoxybenzaldehyde is 1.76 and that of 3,5-dimethylphenol is 2.35.[5][6] The combination of these lipophilic fragments suggests a higher LogP for the target molecule.
Aqueous Solubility Predicted to be lowA higher LogP value generally correlates with lower aqueous solubility.[7]
pKa Not readily ionizableThe molecule lacks strongly acidic or basic functional groups. The phenolic ether and aldehyde are generally not considered to ionize under physiological pH.

Experimental Determination of Key Physicochemical Properties

To move from estimation to empirical data, the following experimental protocols are recommended. The choice of these methods is guided by their robustness, reproducibility, and relevance in a drug discovery setting.

Determination of the Octanol/Water Partition Coefficient (LogP)

The LogP is a critical parameter that describes the lipophilicity of a compound, which in turn influences its membrane permeability and interaction with biological targets.

The shake-flask method is a classic and reliable technique for LogP determination.

Protocol:

  • Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol.

  • Partitioning: In a separatory funnel, mix a known volume of the n-octanol stock solution with a known volume of the water phase.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Diagram 1: Shake-Flask LogP Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated Octanol and Water partition Mix Phases and Equilibrate prep_phases->partition prep_sample Prepare Stock Solution in Octanol prep_sample->partition separate Separate Octanol and Water Phases partition->separate quantify Quantify Compound in Each Phase (HPLC) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for Shake-Flask LogP Determination.

For higher throughput, an RP-HPLC method can be employed to estimate LogP by correlating the retention time of the analyte with that of known standards.[8][9][10]

Protocol:

  • System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve of retention time versus LogP.

  • Sample Analysis: Inject the this compound solution and record its retention time.

  • LogP Estimation: Determine the LogP of the target compound from the calibration curve.

G setup Setup RP-HPLC System (C18 Column, Mobile Phase) calibrate Inject Standards with Known LogP Values setup->calibrate analyze Inject Target Compound and Record Retention Time setup->analyze curve Generate Calibration Curve (Retention Time vs. LogP) calibrate->curve estimate Estimate LogP from Calibration Curve curve->estimate analyze->estimate

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Stability Assessment

Assessing the chemical stability of a new chemical entity is a regulatory requirement and is critical for determining its shelf-life and appropriate storage conditions. [11][12][13]Stability studies are conducted under various environmental conditions as outlined by the International Council for Harmonisation (ICH) guidelines. [2][14]

Protocol:

  • Batch Selection: Use at least one batch of this compound of sufficient purity.

  • Storage Conditions: Store samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. Photostability testing should also be conducted. [11][14]3. Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies). [2][14]4. Analytical Testing: At each time point, analyze the samples for purity, potency, and the presence of degradation products using a validated stability-indicating HPLC method. Physical properties should also be monitored.

  • Data Evaluation: Evaluate the data to establish a re-test period or shelf life.

Diagram 4: ICH Stability Testing Workflow

G batch_selection Select Batch of Target Compound storage Store under ICH Conditions (Long-term, Accelerated, Photostability) batch_selection->storage sampling Pull Samples at Defined Time Points storage->sampling analysis Analyze Samples (Purity, Potency, Degradants) sampling->analysis evaluation Evaluate Data and Establish Shelf Life analysis->evaluation

Caption: Workflow for ICH-Compliant Stability Testing.

Conclusion: A Roadmap for Physicochemical Characterization

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of this compound. While the absence of direct experimental data necessitates an initial reliance on estimations derived from its structural components, the detailed experimental protocols outlined herein offer a clear path to empirical validation. By systematically evaluating its lipophilicity, ionization behavior, and stability, researchers can build a robust data package that will be invaluable for guiding further drug development efforts, from formulation design to preclinical and clinical studies. The principles and methodologies described are rooted in established scientific practices and regulatory expectations, ensuring the generation of high-quality, reliable data.

References

  • ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. In PubMed Central. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • LookChem. (2020). 4-Methoxybenzaldehyde 123-11-5 wiki. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5-xylenol. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Scribd. (2019). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Chemsrc. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]

  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2023, March 31). Retrieved from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • FooDB. (n.d.). Showing Compound 4-Methoxybenzaldehyde (FDB000872). Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ACS Publications. (2023). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

Sources

solubility of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs many aspects of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the expected solubility of this compound, a complex aromatic aldehyde of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this guide leverages fundamental principles of organic chemistry, analysis of structurally analogous compounds, and established methodologies to predict and systematically determine its solubility profile across a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physical and chemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to significant hurdles in purification, formulation, and ultimately, oral absorption.[1] The selection of appropriate solvents is therefore not a trivial step but a strategic decision that impacts process efficiency, product stability, and patient safety.[2]

This guide focuses on this compound, a molecule with a rich array of functional groups that suggest a nuanced solubility behavior. Understanding its solubility is paramount for its efficient use as a potential building block in the synthesis of more complex pharmaceutical agents.

Molecular Structure and Predicted Physicochemical Properties

To predict the solubility of this compound, we must first dissect its molecular structure and the interplay of its functional groups.

  • Aromatic Rings: The presence of two benzene rings contributes a significant nonpolar character to the molecule, suggesting solubility in nonpolar solvents.

  • Ether Linkages (-O-): The ether groups (phenoxy and methoxy) introduce polarity and are hydrogen bond acceptors.[3] This can enhance solubility in polar aprotic solvents.

  • Aldehyde Group (-CHO): The aldehyde functional group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[4]

  • Methyl Groups (-CH3): The dimethylphenoxy and methoxy groups add to the lipophilic (nonpolar) nature of the molecule.

Overall, the molecule possesses both polar and nonpolar characteristics, making it likely to be soluble in a range of organic solvents of intermediate polarity. It is expected to have limited solubility in highly polar protic solvents like water due to the large nonpolar surface area, and also in very nonpolar solvents like hexane, where the polar groups might hinder dissolution. The principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[5][6]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and data from analogous compounds such as 4-methoxybenzaldehyde[7] and 3,4,5-trimethoxybenzaldehyde[8][9], we can forecast the solubility of this compound.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to GoodThe alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl groups can interact with the ether and aldehyde oxygens.
WaterPoor to InsolubleThe large nonpolar surface area of the molecule will likely dominate over the polar functional groups, leading to poor hydration.[4]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Good to ExcellentThese solvents can effectively solvate the polar functional groups (aldehyde, ethers) through dipole-dipole interactions without the steric hindrance of hydrogen bond donation.[3]
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ExcellentThese are highly polar aprotic solvents capable of strong dipole-dipole interactions, which should readily dissolve the target compound.
Nonpolar Toluene, Diethyl EtherModerateThe aromatic nature of toluene will interact favorably with the benzene rings of the solute. Diethyl ether has a balance of polar and nonpolar character.
Hexane, HeptanePoor to InsolubleThe significant polarity introduced by the aldehyde and ether functional groups will likely make the molecule insoluble in highly nonpolar aliphatic hydrocarbons.[10]

Experimental Protocol for Quantitative Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method.[1][11] This protocol provides a reliable and reproducible means to quantify the solubility of this compound.

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.[12]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.[11]

    • Allow the mixtures to shake for a sufficient time to reach equilibrium. A preliminary experiment can determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[11]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[13]

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the precision of the results.[11]

Visualizing the Workflow and Molecular Interactions

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis A Add excess solid to solvent in vials B Seal vials A->B C Shake at constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for the shake-flask solubility determination method.

Conceptual Diagram of Intermolecular Interactions

G Solute 3-[(3,5-Dimethylphenoxy)methyl]- 4-methoxybenzaldehyde PolarProtic Polar Protic Solvent (e.g., Ethanol) Solute->PolarProtic H-bond accepting (ethers, aldehyde) Dipole-dipole van der Waals PolarAprotic Polar Aprotic Solvent (e.g., Acetone) Solute->PolarAprotic Strong dipole-dipole van der Waals Nonpolar Nonpolar Solvent (e.g., Toluene) Solute->Nonpolar van der Waals (aromatic rings) Dipole-induced dipole

Caption: Key intermolecular forces influencing solubility.

Conclusion

References

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 20(2), 155-164. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Solvent selection for pharmaceuticals. Acta Poloniae Pharmaceutica, 67(1), 3-12. [Link]

  • Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Chemistry LibreTexts. (2022). Physical properties of organic compounds. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Solubility and Dissolution Profile Assessment in Drug Discovery. ADMET & DMPK, 7(3), 145-167. [Link]

  • Britannica. (n.d.). Aldehyde. [Link]

  • Wang, Z., Wang, Y., Li, R., & Li, W. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Journal of Chemical & Engineering Data, 66(10), 3845-3853. [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. [Link]

  • YouTube. (2021). Polarity and Solubility of Organic Molecules. [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

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An In-depth Technical Guide to 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is perpetually driven by the quest for novel molecular architectures. Aryl ethers, a class of compounds characterized by an oxygen bridge between two aromatic rings, represent a foundational scaffold in a multitude of biologically active molecules and advanced materials. This technical guide delves into the specifics of a unique aryl ether, 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, providing a comprehensive overview of its molecular characteristics, a robust synthetic protocol, and detailed analytical methodologies for its characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel organic compounds.

Molecular Profile and Physicochemical Properties

The target molecule, this compound, is a structurally interesting compound that combines the features of a substituted benzaldehyde with a dimethylphenoxy group linked by a benzylic ether. This unique arrangement of functional groups suggests potential for further chemical modification and exploration of its biological and material properties.

Chemical Formula and Molecular Weight

To determine the molecular formula, we consider the constituent parts: 3,5-dimethylphenol (C₈H₁₀O) and a 3-(halomethyl)-4-methoxybenzaldehyde moiety (C₉H₉O₂-). The formation of the ether linkage from 3,5-dimethylphenol and 3-(chloromethyl)-4-methoxybenzaldehyde (C₉H₉ClO₂) results in the loss of HCl.

Therefore, the molecular formula is calculated as follows: (C₈H₁₀O) + (C₉H₉O₂) - H = C₁₇H₁₈O₃

The molecular weight is calculated from the molecular formula:

  • (17 x 12.011) + (18 x 1.008) + (3 x 15.999) = 270.32 g/mol

A summary of the key molecular properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.32 g/mol
IUPAC Name This compound
CAS Number Not available

Table 1: Molecular Properties of this compound

Synthesis of this compound

The synthesis of the target molecule can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with a primary alkyl halide. In this proposed synthesis, 3,5-dimethylphenol will be deprotonated to its corresponding phenoxide, which will then act as a nucleophile to displace the chloride from 3-(chloromethyl)-4-methoxybenzaldehyde.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_sn2 Williamson Ether Synthesis (SN2) 3_5_Dimethylphenol 3,5-Dimethylphenol Base Base (e.g., K₂CO₃, NaH) 3_5_Dimethylphenol->Base Deprotonation 3_chloromethyl_4_methoxybenzaldehyde 3-(Chloromethyl)-4- methoxybenzaldehyde SN2 Nucleophilic Substitution phenoxide 3,5-Dimethylphenoxide Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->SN2 Reaction Medium Product 3-[(3,5-Dimethylphenoxy)methyl]-4- methoxybenzaldehyde SN2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 3,5-Dimethylphenol

  • 3-(Chloromethyl)-4-methoxybenzaldehyde[1]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylphenol (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.05 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Analytical Characterization

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both rings, the methoxy group, the two methyl groups, and the benzylic methylene protons. The benzylic protons are anticipated to appear as a singlet in the range of 4.5-5.5 ppm.[2]

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), the aromatic carbons, the methoxy carbon, the methyl carbons, and the benzylic methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups. Expected characteristic absorption bands include:

  • A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic rings and the alkyl groups.

  • A characteristic C-O-C stretching vibration for the ether linkage in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the calculated molecular weight (270.32). Fragmentation patterns can provide further structural information.

Potential Applications

While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest several areas of potential interest for researchers in drug discovery and materials science.

  • Medicinal Chemistry: The benzaldehyde moiety is a common feature in many pharmacologically active compounds. The aryl ether linkage is also prevalent in numerous natural products and synthetic drugs. This compound could serve as a scaffold for the synthesis of novel derivatives with potential antimicrobial, anticancer, or anti-inflammatory activities.

  • Materials Science: Aromatic aldehydes are precursors for the synthesis of various polymers and resins. The specific substitution pattern of this molecule could be exploited to create materials with tailored thermal or optical properties.

  • Agrochemicals: The aryl ether structure is found in some herbicides and pesticides. Derivatives of the title compound could be investigated for their potential as new agrochemical agents.

Conclusion

This technical guide provides a comprehensive overview of the molecular properties, a detailed synthetic protocol, and analytical characterization methods for this compound. The presented information is intended to be a valuable resource for researchers and scientists, enabling them to synthesize and further investigate this interesting molecule for a wide range of potential applications in medicinal chemistry, materials science, and beyond.

References

  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. [Link]

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Methodological & Application

Application & Synthesis Protocol: 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is a bespoke aromatic aldehyde featuring a sterically influential 3,5-dimethylphenoxy group linked via a benzylic ether to a 4-methoxybenzaldehyde core. This unique combination of functionalities makes it a valuable, non-standard building block for advanced organic synthesis. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including but not limited to, reductive aminations, olefinations, and oxidations. Concurrently, the bulky, lipophilic dimethylphenoxy moiety can be leveraged to modulate pharmacokinetic properties, influence molecular conformation, or direct supramolecular assembly in drug discovery and materials science applications.

This document provides a comprehensive guide, outlining a robust protocol for the synthesis of this target molecule and detailing its subsequent application in several key synthetic transformations. The protocols are designed for researchers in organic chemistry, medicinal chemistry, and materials development.

Part 1: Synthesis of this compound

The most direct and reliable method for constructing the target ether linkage is the Williamson ether synthesis, a cornerstone of organic chemistry.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[2] For this synthesis, we will form the 3,5-dimethylphenoxide and react it with a suitable electrophile, 3-(bromomethyl)-4-methoxybenzaldehyde.

Synthetic Principle & Workflow

The synthesis proceeds in two conceptual stages:

  • Preparation of the Nucleophile: Deprotonation of 3,5-dimethylphenol using a suitable base to form the corresponding sodium or potassium phenoxide.

  • Nucleophilic Substitution: Reaction of the in-situ generated phenoxide with 3-(bromomethyl)-4-methoxybenzaldehyde to form the desired ether.

Note on Reagents: The key electrophile, 3-(bromomethyl)-4-methoxybenzaldehyde, is not as common as its isomers. If unavailable commercially, it can be synthesized from 3-methyl-4-methoxybenzaldehyde via benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. An alternative is the reduction of commercially available 3-bromo-4-methoxybenzaldehyde to the corresponding alcohol, followed by conversion to the benzyl bromide.[3][4]

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol

Materials and Reagents:

  • 3,5-Dimethylphenol (1.0 eq.)

  • 3-(Bromomethyl)-4-methoxybenzaldehyde (1.05 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq.)[5]

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetone (or DMF for higher temperatures) to the flask, sufficient to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the phenol).

  • Nucleophile Formation: Stir the suspension at room temperature for 30 minutes. The formation of the phenoxide is facilitated by the base.

  • Electrophile Addition: Add 3-(bromomethyl)-4-methoxybenzaldehyde (1.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be used) and maintain for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr byproduct) and wash the solid cake with a small amount of acetone or EtOAc.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Data & Troubleshooting
ParameterExpected OutcomeTroubleshooting Tip
Yield 75-90%Low Yield: Ensure anhydrous conditions. Consider a stronger base (NaH) if phenoxide formation is incomplete.[5] Check the purity of the benzyl bromide.
Purity (Post-Column) >98%Impurities: Unreacted starting material suggests incomplete reaction; extend reflux time. Side-products may arise from elimination if a secondary halide is used.
¹H NMR (CDCl₃, ppm) δ ~10.0 (s, 1H, -CHO), 7.8-7.0 (m, Ar-H), 6.8-6.6 (m, Ar-H), 5.1 (s, 2H, -O-CH₂-Ar), 3.9 (s, 3H, -OCH₃), 2.3 (s, 6H, -CH₃)Complex Spectra: Signals from residual solvents (acetone, EtOAc) or starting materials may be present. Ensure thorough drying and purification.

Part 2: Applications in Key Synthetic Transformations

The aldehyde functionality of the title compound is a gateway to a diverse range of molecular architectures. The following protocols illustrate its utility.

Protocol: Reductive Amination to Form a Secondary Amine

Reductive amination is a highly efficient method for C-N bond formation, proceeding via an in-situ generated imine which is then reduced.[6][7][8]

Principle: The aldehyde reacts with a primary amine to form an imine, which is then reduced by a mild hydride reagent like sodium borohydride or sodium triacetoxyborohydride.

Reductive_Amination A Starting Aldehyde C Imine Intermediate A->C Condensation B Primary Amine (R-NH2) B->C D Secondary Amine Product C->D Reduction (e.g., NaBH4)

Caption: Workflow for reductive amination.

Procedure:

  • In a flask, dissolve this compound (1.0 eq.) and a primary amine (e.g., aniline, 1.0 eq.) in a suitable solvent like glycerol or methanol.[6]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the disappearance of the imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Protocol: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[9][10][11]

Principle: The nucleophilic ylide attacks the electrophilic aldehyde carbonyl, forming a betaine intermediate that collapses to an oxaphosphetane, which then fragments to yield the alkene and triphenylphosphine oxide.[11]

Wittig_Reaction A Starting Aldehyde C Oxaphosphetane Intermediate A->C B Phosphonium Ylide (Ph3P=CHR) B->C D Alkene Product C->D E Triphenylphosphine Oxide C->E

Caption: Key stages of the Wittig reaction.

Procedure (Solvent-Free Example): [9][10]

  • In a conical vial, combine the aldehyde (1.0 eq.) and a stabilized Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane, 1.1 eq.).

  • Add a magnetic spin vane and stir the mixture vigorously at room temperature for 15-30 minutes. The reaction often proceeds rapidly in the solid/liquid interface.[10]

  • After completion (monitored by TLC), add hexanes to the vial and stir to dissolve the alkene product, leaving the solid triphenylphosphine oxide byproduct behind.

  • Using a filtering pipette, transfer the hexane solution to a clean, pre-weighed flask.

  • Wash the solid residue with additional hexanes and combine the organic extracts.

  • Evaporate the solvent under a stream of nitrogen or by gentle heating to yield the crude product.

  • Purify further by column chromatography if necessary.

Protocol: Pinnick Oxidation to Form a Carboxylic Acid

The Pinnick oxidation is a highly selective method for converting aldehydes to carboxylic acids, notable for its tolerance of other functional groups.[12][13][14]

Principle: The aldehyde is oxidized by chlorous acid, which is generated in situ from sodium chlorite (NaClO₂) under mildly acidic conditions. A scavenger is used to remove the hypochlorous acid (HOCl) byproduct.[12][13]

Procedure:

  • Dissolve the aldehyde (1.0 eq.) in a mixture of tert-butanol and water.[14]

  • Add a large excess of an alkene scavenger, such as 2-methyl-2-butene (5-10 eq.).[12]

  • Add a buffer, typically sodium dihydrogen phosphate (NaH₂PO₄, 2-10 eq.), to maintain a constant pH.[12][14]

  • Prepare a fresh solution of sodium chlorite (NaClO₂, 1.5-2.0 eq.) in water.

  • Cool the aldehyde solution to 0°C and add the NaClO₂ solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-14 hours, monitoring by TLC.[14]

  • Upon completion, quench the reaction with aqueous sodium sulfite (Na₂SO₃) and acidify the mixture with HCl.

  • Extract the carboxylic acid product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

References

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Organic Chemistry Reaction. (2026, January 4). Pinnick oxidation. [Link]

  • University of Massachusetts Lowell. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • J. Chem. Ed. (2007). A Solvent Free Wittig Reaction. [Link]

  • ResearchGate. (2020, December). Reductive aminations of benzaldehyde. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Science of Synthesis. (2017). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • Royal Society of Chemistry. (2019). Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • YouTube. (2022, August 17). The Wittig Reaction. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • University of California, Irvine. Solvent Free Wittig Reactions. [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. [Link]

  • ResearchGate. (2019, May 6). Proposed synthesis of 3-bromomethyl benzaldehyde?. [Link]

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The Emerging Potential of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Scaffold with Therapeutic Promise

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties.[1] This guide focuses on a promising, yet underexplored, derivative: 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde . While specific research on this exact molecule is nascent, its structural features—a substituted phenoxy ether linked to a methoxybenzaldehyde core—suggest significant potential for biological activity.

This document serves as a detailed application note and protocol guide for researchers interested in exploring the medicinal chemistry of this compound. By drawing parallels with structurally related and well-characterized benzaldehyde derivatives, we will provide a scientifically grounded framework for its synthesis, biological evaluation, and potential therapeutic applications. We will delve into the rationale behind experimental designs, offering insights that bridge theoretical chemistry with practical laboratory application.

Scientific Rationale: Learning from Structural Analogs

The therapeutic potential of this compound can be inferred from the known biological activities of its constituent parts and related molecules.

  • The Benzaldehyde Core: Benzaldehyde and its substituted analogs are known to possess a range of biological effects. For instance, 4-methoxybenzaldehyde (p-anisaldehyde) has demonstrated significant antifungal activity, particularly against Candida species.[2] It has also been investigated as a potential neurotoxicant and for its effects on insects.[3] Derivatives of benzaldehyde have also been explored for their anticancer properties.[1]

  • The Methoxy Group: The presence and position of methoxy groups on the benzaldehyde ring are critical for modulating biological activity. For example, 3,5-dimethoxybenzaldehyde exhibits potent antifungal activity against Saccharomyces cerevisiae and Aspergillus fumigatus.[4] The methoxy groups can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for target engagement.

  • The Phenoxy Ether Linkage: The introduction of a phenoxy ether linkage can significantly impact a molecule's conformational flexibility and its ability to interact with biological targets. This linkage is a common motif in many biologically active compounds.

  • The 3,5-Dimethylphenoxy Moiety: The dimethyl substitution pattern on the terminal phenyl ring can enhance lipophilicity, potentially improving membrane permeability. The steric bulk of the methyl groups can also influence binding selectivity for specific protein targets. A structurally similar compound, 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, is noted as a pharmaceutical intermediate, suggesting the utility of this general scaffold in drug synthesis.[5]

Based on these observations, this compound is a compelling candidate for investigation in several therapeutic areas, including but not limited to:

  • Antifungal Drug Discovery: Building on the known activities of methoxy-substituted benzaldehydes.

  • Anticancer Research: Exploring its potential to induce apoptosis or inhibit cell proliferation.

  • Antimicrobial Agent Development: Investigating its efficacy against a panel of bacterial and/or parasitic pathogens.

Proposed Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process, leveraging established synthetic methodologies for diaryl ethers and the modification of benzaldehyde derivatives. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound

A Vanillin (4-hydroxy-3-methoxybenzaldehyde) B Protection of Aldehyde A->B e.g., Ethylene glycol, p-TsOH C Williamson Ether Synthesis (with 3,5-dimethylphenol) B->C 1. 3,5-Dimethylphenol 2. K2CO3, DMF D Deprotection of Aldehyde C->D e.g., Aqueous HCl E This compound (Final Product) D->E Purification (Column Chromatography)

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Protocol

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • 3,5-Dimethylphenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of the Aldehyde Group:

    • To a solution of vanillin in toluene, add ethylene glycol and a catalytic amount of p-TsOH.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the protected vanillin.

  • Williamson Ether Synthesis:

    • Dissolve the protected vanillin and 3,5-dimethylphenol in DMF.

    • Add potassium carbonate to the mixture.

    • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and stir for several hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection of the Aldehyde Group:

    • Dissolve the product from the previous step in a mixture of tetrahydrofuran (THF) and aqueous HCl.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure this compound.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols for Biological Evaluation

The following protocols provide a starting point for assessing the biological activities of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from standard methodologies for assessing the antifungal activity of novel compounds.[1]

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against pathogenic fungal strains.

Materials:

  • Test compound dissolved in Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strains on a suitable agar medium. Prepare a standardized inoculum suspension in RPMI-1640 medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls: Include a positive control (a known antifungal agent, e.g., fluconazole), a negative control (medium with fungal inoculum and DMSO), and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.[1]

  • Data Analysis: Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[1]

Objective: To evaluate the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

General Workflow for Biological Screening

A Synthesized Compound (this compound) B Primary Screening (e.g., Antifungal, Anticancer) A->B C Hit Identification B->C Active Compounds D Secondary Assays (e.g., Mechanism of Action, Selectivity) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Studies E->F

Caption: A generalized workflow for the biological screening of novel compounds.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in tables for easy comparison.

Table 1: Example Data Summary for Antifungal Activity

Fungal StrainTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans[Insert Value][Insert Value]
Aspergillus fumigatus[Insert Value][Insert Value]

Table 2: Example Data Summary for Anticancer Activity

Cell LineTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
HeLa[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]

Conclusion and Future Directions

While this compound is a relatively unexplored molecule, its structural features, when analyzed in the context of related compounds, suggest a high probability of interesting biological activity. The protocols and workflows detailed in this guide provide a robust framework for initiating a comprehensive medicinal chemistry investigation into this promising scaffold. Future research should focus on synthesizing the compound, evaluating its activity in a broad range of biological assays, and exploring structure-activity relationships through the synthesis of analogs. Such studies will be instrumental in unlocking the full therapeutic potential of this novel benzaldehyde derivative.

References

  • 3,4,5-Trimethoxybenzaldehyde - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • 4-Methoxybenzaldehyde (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

  • 3-(3,5-Dimethylphenoxy)-5-methoxy-4-propan-2-yloxybenzaldehyde. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 3-Ethoxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • 3-Methoxy-4-methylbenzaldehyde. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Method for synthesizing environment-friendly p-methoxybenzaldehyde. (2021). Google Patents.
  • 4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • The Aldol Condensation. (n.d.). Magritek. Retrieved January 15, 2026, from [Link]

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Application Notes and Protocols for Reactions Involving 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. Due to the limited availability of published data on this specific molecule, this guide presents a robust, proposed synthetic protocol based on the well-established Williamson ether synthesis. Furthermore, a detailed application of the synthesized aldehyde in a Claisen-Schmidt condensation reaction is provided, illustrating its utility as a building block in organic synthesis. This guide emphasizes the rationale behind experimental choices, self-validating protocols, and adherence to safety best practices.

Introduction: Significance and Potential Applications

This compound is a complex aromatic aldehyde possessing a unique combination of functional groups: a benzaldehyde moiety, a phenoxy ether linkage, and dimethyl and methoxy substitutions on the aromatic rings. While specific applications for this compound are not yet extensively documented in the literature, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.

The benzaldehyde functional group is a versatile precursor for a vast array of chemical transformations, including condensations, oxidations, and reductions, leading to the synthesis of chalcones, stilbenes, and other biologically active scaffolds. The phenoxy ether linkage is a common feature in many pharmaceutical agents and natural products, often contributing to metabolic stability and target binding. The lipophilic dimethyl and methoxy groups can further modulate the compound's solubility, electronic properties, and biological activity.

Given these features, this compound is a promising intermediate for the synthesis of novel compounds with potential applications in:

  • Drug Discovery: As a scaffold for the development of new therapeutic agents, particularly in areas where chalcones and related structures have shown promise, such as anticancer, anti-inflammatory, and antimicrobial applications.

  • Materials Science: As a building block for the synthesis of novel polymers, dyes, or other functional materials where its specific electronic and steric properties can be exploited.

  • Flavor and Fragrance Industry: As a precursor to more complex molecules with unique organoleptic properties.

This guide will provide a detailed, practical framework for the synthesis and subsequent reaction of this promising, yet underexplored, chemical entity.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] This approach is well-suited for the synthesis of the target molecule from commercially available or readily accessible starting materials.

Reaction Principle

The synthesis involves the deprotonation of 3,5-dimethylphenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 3-(chloromethyl)-4-methoxybenzaldehyde to form the desired ether linkage.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 3,5-dimethylphenol in aprotic solvent (e.g., DMF) B Add a strong base (e.g., NaH) to form the sodium phenoxide A->B Deprotonation C Add 3-(chloromethyl)-4-methoxybenzaldehyde to the reaction mixture B->C Nucleophilic Attack D Heat the reaction mixture (e.g., 60-80 °C) with stirring C->D E Monitor reaction progress by TLC D->E F Quench the reaction with water E->F Completion G Extract the product with an organic solvent (e.g., ethyl acetate) F->G H Wash the organic layer, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Detailed Protocol

Materials:

  • 3,5-Dimethylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-(Chloromethyl)-4-methoxybenzaldehyde[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Preparation of the Alkoxide:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3,5-dimethylphenol (1.0 eq).

    • Add anhydrous DMF to dissolve the phenol.

    • Under a gentle stream of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Handle with extreme care in a fume hood.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating complete formation of the sodium phenoxide.

  • Reaction:

    • Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the alkyl halide dropwise to the stirred phenoxide solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and maintain stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add more water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield this compound as a solid or viscous oil.

Troubleshooting
Problem Possible Cause Solution
Low Yield Incomplete deprotonation of the phenol.Ensure the use of a sufficiently strong and fresh base. Allow adequate time for the deprotonation step.
Side reaction (E2 elimination).While less likely with a primary benzylic halide, consider lowering the reaction temperature.[5]
Steric hindrance.Ensure the use of a primary alkyl halide for the Williamson ether synthesis.[2]
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature, while monitoring for byproduct formation.
Deactivation of the alkyl halide.Ensure the use of a fresh and pure alkyl halide.

Application in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens, like our target molecule) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[6][7] This reaction is a cornerstone of synthetic organic chemistry for creating carbon-carbon bonds.

Reaction Principle

In the presence of a base (e.g., NaOH or KOH), the ketone (e.g., acetophenone) is deprotonated to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily dehydrates to form the stable, conjugated chalcone.

Experimental Workflow Diagram

Claisen_Schmidt_Condensation cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve the synthesized aldehyde and acetophenone in ethanol C Slowly add the base solution to the aldehyde/ketone mixture at room temperature with vigorous stirring A->C B Prepare an aqueous solution of NaOH or KOH B->C D Continue stirring for several hours until a precipitate forms C->D E Monitor reaction progress by TLC D->E F Pour the reaction mixture into ice-cold water E->F Completion G Acidify with dilute HCl to neutralize excess base F->G H Collect the solid product by vacuum filtration G->H I Wash the product with cold water H->I J Recrystallize from a suitable solvent (e.g., ethanol) I->J

Caption: Workflow for the Claisen-Schmidt Condensation.

Detailed Protocol

Materials:

  • This compound (from synthesis)

  • Acetophenone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Dilute hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Reaction Setup:

    • In an Erlenmeyer flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in a suitable volume of 95% ethanol with stirring.

    • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Condensation:

    • Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the aldehyde and ketone at room temperature.

    • A color change and the formation of a precipitate should be observed.

    • Continue to stir the mixture vigorously for 2-4 hours at room temperature.[8][9]

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice-cold water.

    • Slowly add dilute HCl to neutralize the excess base until the solution is acidic to litmus paper.

    • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the crude product on the filter with copious amounts of cold water to remove any inorganic salts.

    • Recrystallize the solid from a minimal amount of hot ethanol to obtain the pure chalcone derivative.

    • Dry the purified crystals in a desiccator.

Troubleshooting
Problem Possible Cause Solution
No Reaction or Low Conversion Base is not strong enough or is old.Use freshly prepared, concentrated base solution.
Reaction time is too short.Allow the reaction to stir for a longer period, even overnight if necessary.
Oily Product Instead of Solid Impurities are present.Ensure the starting materials are pure. The crude product may need purification by column chromatography before recrystallization.
Incorrect stoichiometry.Ensure equimolar amounts of the aldehyde and ketone are used.
Side Reactions Self-condensation of the ketone.Add the base slowly to the mixture of aldehyde and ketone to favor the cross-condensation.[10]

Characterization of Products

The synthesized aldehyde and the resulting chalcone should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Analytical Data for this compound
Technique Expected Observations
¹H NMR - Aldehyde proton (CHO) singlet around 9.8-10.0 ppm. - Aromatic protons with characteristic splitting patterns for the substituted benzene rings. - Methylene protons (O-CH₂-Ar) singlet around 5.0-5.2 ppm. - Methoxy protons (OCH₃) singlet around 3.9 ppm. - Dimethyl protons (Ar-CH₃) singlet around 2.3 ppm.
¹³C NMR - Aldehyde carbonyl carbon around 190-192 ppm. - Aromatic carbons in the range of 110-160 ppm. - Methylene carbon (O-CH₂-Ar) around 70 ppm. - Methoxy carbon (OCH₃) around 56 ppm. - Methyl carbons (Ar-CH₃) around 21 ppm.
IR (Infrared) Spectroscopy - Strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹. - C-H stretch of the aldehyde at ~2720 and ~2820 cm⁻¹. - C-O-C (ether) stretching vibrations around 1250 cm⁻¹ and 1030 cm⁻¹. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₁₈O₃).
Expected Analytical Data for the Chalcone Product
Technique Expected Observations
¹H NMR - Disappearance of the aldehyde proton signal. - Appearance of two new doublets for the α and β vinyl protons (CH=CH) in the range of 6.5-8.0 ppm with a coupling constant (J) of ~15-16 Hz, indicative of a trans configuration. - Aromatic and other aliphatic protons will show characteristic shifts.
¹³C NMR - Disappearance of the aldehyde carbonyl carbon. - Appearance of a new ketone carbonyl carbon around 190 ppm. - Appearance of two new sp² carbons for the vinyl group.
IR (Infrared) Spectroscopy - C=O stretch of the α,β-unsaturated ketone shifted to a lower frequency (~1650-1670 cm⁻¹) due to conjugation. - C=C stretch of the vinyl group around 1600-1620 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the chalcone product.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3,5-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[3]

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water, releasing flammable gases. Handle under an inert atmosphere.

  • 3-(Chloromethyl)-4-methoxybenzaldehyde: May cause an allergic skin reaction and serious eye irritation.[4]

  • N,N-Dimethylformamide (DMF): Aprotic solvent, harmful if inhaled or in contact with skin.

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): Corrosive, cause severe skin burns and eye damage.

  • Hydrochloric Acid (HCl): Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][11][12][13][14]

References

  • Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis.
  • Williamson Ether Synthesis. (n.d.). Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Borade, R., et al. (n.d.). Claisen–Schmidt condensation of substituted benzaldehyde with substituted acetophenone using ZnFe2O4 MNP's in microwave irradiated synthesis. ResearchGate. Available at: [Link]

  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Available at: [Link]

  • Claisen-Schmidt Condensation. (n.d.). Available at: [Link]

  • Dong, F., et al. (2008). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • Scribd. Synthesis of Chalcone From Benzaldehyde and Acetophenone. Available at: [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. r/Chempros. Available at: [Link]

  • Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. Available at: [Link]

  • ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. Available at: [Link]

  • BYJU'S. Claisen Condensation Mechanism. Available at: [Link]

  • Pearson. Claisen-Schmidt Condensation Practice Problems. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Available at: [Link]

  • Nevolab. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Available at: [Link]

  • NIST. Benzaldehyde, 2-methoxy-. WebBook. Available at: [Link]

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derivatization of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the .

Application Note & Protocol Guide

Topic: High-Throughput Derivatization and Bio-Profiling of a Novel Benzaldehyde Scaffold: 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Benzaldehyde derivatives, featuring a reactive aldehyde group, serve as versatile starting points for the synthesis of diverse compound libraries. This guide details a systematic approach to the chemical derivatization of a specific, high-potential scaffold, this compound. We present detailed, field-tested protocols for three distinct and robust synthetic transformations targeting the aldehyde functionality: reductive amination, oxidation, and Knoevenagel condensation. These methods are designed for efficiency and scalability, enabling the rapid generation of a library of amines, carboxylic acids, and α,β-unsaturated derivatives. Furthermore, this document provides a comprehensive suite of protocols for bioassays to profile these new chemical entities for antioxidant, antimicrobial, and cytotoxic activities. The integrated workflow, from synthesis to biological evaluation, provides a robust framework for structure-activity relationship (SAR) studies and the identification of promising lead compounds.

The Core Scaffold: Rationale and Strategy

The starting material, this compound, presents a unique combination of structural motifs. The phenoxy-methyl-phenyl core provides a semi-rigid backbone with significant lipophilicity, while the methoxy group offers a hydrogen bond acceptor. The key to its utility as a lead generation platform is the aromatic aldehyde group. This electrophilic center is an ideal handle for a variety of reliable chemical modifications, allowing for the systematic introduction of new functional groups and the modulation of physicochemical properties such as acidity/basicity, hydrogen bonding capacity, and steric bulk.

Our strategy is to exploit this reactivity to build a focused library of derivatives, which will then be subjected to a cascade of biological assays. This bioassay-guided approach is an efficient method for identifying novel bioactive compounds.[1][2]

Start Starting Scaffold 3-[(3,5-Dimethylphenoxy)methyl]- 4-methoxybenzaldehyde ReductiveAmination Reductive Amination (Various Amines) Start->ReductiveAmination R-NH₂ NaBH(OAc)₃ Oxidation Oxidation Start->Oxidation Oxone or H₂O₂ Knoevenagel Knoevenagel Condensation (Active Methylene Cmpds) Start->Knoevenagel CH₂(CN)₂ Piperidine Deriv_Amines Library of Secondary Amines ReductiveAmination->Deriv_Amines Deriv_Acid Carboxylic Acid Derivative Oxidation->Deriv_Acid Deriv_Unsaturated α,β-Unsaturated Derivatives Knoevenagel->Deriv_Unsaturated

Figure 1: Synthetic derivatization pathways for the core scaffold.

Synthetic Derivatization Protocols

The following protocols are optimized for reliability and are suitable for generating a library of compounds for initial screening.

Derivatization via Reductive Amination: Synthesis of Secondary Amines

Principle & Rationale: Reductive amination is a powerful method for forming C-N bonds.[3] The reaction proceeds in two steps: the initial formation of an iminium ion from the aldehyde and a primary amine, followed by its immediate reduction to a secondary amine. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is a mild and selective reagent that does not readily reduce the starting aldehyde, thus minimizing side reactions.[4] This one-pot procedure is highly efficient for generating a diverse set of amine derivatives.[5]

Protocol: General Procedure

  • To a 25 mL round-bottom flask, add this compound (1.0 eq, e.g., 270 mg, 1.0 mmol).

  • Add the desired primary amine (1.1 eq, 1.1 mmol).

  • Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine derivative.

Derivatization via Oxidation: Synthesis of a Carboxylic Acid

Principle & Rationale: The oxidation of the aldehyde to a carboxylic acid introduces a key acidic functional group, which can dramatically alter the compound's solubility and potential for ionic interactions with biological targets. Several methods exist for this transformation.[6] We recommend using Oxone, a stable, inexpensive, and environmentally benign oxidant that works efficiently under mild conditions.[7][8]

Protocol: Oxidation using Oxone

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 270 mg, 1.0 mmol) in N,N-Dimethylformamide (DMF) (10 mL).

  • To this solution, add Oxone (potassium peroxymonosulfate) (1.2 eq, e.g., 738 mg, 1.2 mmol, based on active KHSO₅) in a single portion.

  • Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.[8]

  • Pour the reaction mixture into ice-cold water (50 mL).

  • If a precipitate forms, collect the solid by vacuum filtration. If not, acidify the aqueous solution to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Derivatization via Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

Principle & Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a base.[9] This reaction introduces a conjugated system and a potential Michael acceptor, structural motifs present in many biologically active compounds. Using an active methylene compound like malononitrile creates a dicyanovinyl group. Greener, solvent-free protocols have been developed for this reaction, which are both efficient and environmentally friendly.[10][11]

Protocol: Base-Catalyzed Condensation

  • To a 10 mL round-bottom flask, add this compound (1.0 eq, e.g., 270 mg, 1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 eq, 66 mg, 1.0 mmol).

  • Dissolve the reactants in ethanol (5 mL).

  • Add a catalytic amount of a weak base, such as piperidine (0.1 eq, approx. 10 µL).[9]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, collect it by vacuum filtration and wash with cold ethanol.

  • If no solid forms, reduce the solvent volume via rotary evaporation and add cold water to induce precipitation.

  • Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Bioassay Screening Protocols

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. The following assays provide a robust primary screening cascade.

cluster_synthesis Synthesis & Purification cluster_screening Primary Bioassay Screening cluster_analysis Hit Identification Compound_Library Purified Derivative Library (Amines, Acids, etc.) Antioxidant Antioxidant Assay (DPPH/ABTS) Compound_Library->Antioxidant Antimicrobial Antimicrobial Assay (MIC Determination) Compound_Library->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT on Cancer Cells) Compound_Library->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antioxidant->SAR_Analysis Antimicrobial->SAR_Analysis Cytotoxicity->SAR_Analysis Hit_Compounds Identification of 'Hit' Compounds SAR_Analysis->Hit_Compounds

Figure 2: High-level workflow from synthesis to hit identification.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle & Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for antioxidant activity.[12] The stable free radical DPPH has a deep violet color, which is reduced to a pale yellow hydrazine by an antioxidant compound. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging potential of the compound.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare stock solutions of the synthesized derivatives in DMSO or methanol (e.g., 1 mg/mL).

  • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of various concentrations of the test compounds (prepared by serial dilution) to the wells. Use ascorbic acid or Trolox as a positive control and methanol/DMSO as a negative control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Antimicrobial Activity: Broth Microdilution for MIC Determination

Principle & Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] This assay is crucial for quantifying the potency of new synthetic compounds against various bacterial strains.[14][15][16]

Protocol:

  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • In a 96-well microplate, perform a two-fold serial dilution of the test compounds (typically from 256 µg/mL down to 0.5 µg/mL).

  • Inoculate each well with the bacterial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Use a standard antibiotic like ciprofloxacin or ampicillin as a reference.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Cytotoxicity Screening: MTT Assay

Principle & Rationale: Cytotoxicity assays are fundamental in drug discovery to assess a compound's potential to kill or damage cells, which is a critical endpoint for both anticancer drug development and general toxicology.[17][18][19] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[20]

Protocol:

  • Seed a human cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[21]

Data Presentation

Systematic recording of synthetic and biological data is crucial for SAR analysis.

Table 1: Summary of Derivatization Strategies

Reaction Type Reagents Resulting Functional Group Key Property Change
Reductive Amination R-NH₂, NaBH(OAc)₃ Secondary Amine (-CH₂-NH-R) Introduction of a basic center
Oxidation Oxone or H₂O₂ Carboxylic Acid (-COOH) Introduction of an acidic center

| Knoevenagel | R-CH₂(CN)₂, Base | α,β-Unsaturated system | Increased conjugation, Michael acceptor |

Table 2: Template for Bioassay Data Summary

Compound ID Derivative Type Modification (R-group) Antioxidant IC₅₀ (µM) MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL) Cytotoxicity IC₅₀ (µM) - HeLa
SC-00 Aldehyde (Parent) - >100 >256 >256 >100
DA-01 Amine Benzyl Data Data Data Data
DA-02 Amine Cyclohexyl Data Data Data Data
OX-01 Carboxylic Acid - Data Data Data Data

| KN-01 | Knoevenagel | Malononitrile | Data | Data | Data | Data |

References

  • Thermo Fisher Scientific. Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • Life Science Applic
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Miltenyi Biotec. Cell viability and cytotoxicity assays.
  • Kosheeka.
  • Benchchem.
  • Taylor & Francis Online.
  • Taylor & Francis Online.
  • Asian Journal of Chemistry.
  • Pure.
  • ResearchGate.
  • NIH.
  • MDPI. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.
  • ACS Publications. Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions.
  • SpringerLink. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
  • Organic Chemistry Portal. Facile Oxidation of Aldehydes to Acids and Esters with Oxone.
  • Organic Chemistry Portal.
  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • ScienceDirect.
  • ACS Publications. Facile Oxidation of Aldehydes to Acids and Esters with Oxone.
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • MDPI.
  • PubMed Central. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora.
  • RSC Publishing.
  • ResearchGate. (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • NIH.
  • MDPI.
  • NIH. Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria.
  • ScienceDirect.
  • Organic Chemistry Portal.
  • ResearchGate. Antimicrobial activity of the synthesized compounds.
  • ResearchGate. (PDF) Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora.

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Application Notes and Protocols for 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the prospective use of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde as a novel fluorescent molecular probe. While primarily documented as a pharmaceutical intermediate, its unique chemical architecture—featuring a benzaldehyde core, a lipophilic dimethylphenoxy moiety, and an ether linkage—suggests a strong potential for applications in cellular imaging. We hypothesize that this compound can function as a solvatochromic probe with a specific affinity for mitochondria, one of the key organelles in cellular metabolism and signaling. This guide outlines the scientific rationale for this application, detailed protocols for its validation and use, and methods for assessing its biological impact. The protocols are designed as a self-validating system to enable researchers to rigorously test and potentially establish this compound as a new tool for studying mitochondrial dynamics.

Scientific Rationale and Proposed Mechanism of Action

Molecular probes are indispensable tools in modern cell biology, enabling the visualization and study of subcellular structures and processes in real-time.[1][2] The design of a successful probe hinges on its ability to selectively target a specific cellular component and report on its status through a measurable signal, typically fluorescence.[3][4]

We propose that this compound (hereinafter referred to as "DMPMB") is a promising candidate for a mitochondria-targeting fluorescent probe. This hypothesis is grounded in the following structural and chemical principles:

  • Lipophilicity and Mitochondrial Targeting: Mitochondria are enclosed by a lipid-rich double membrane. Small, lipophilic molecules can passively diffuse across these membranes and accumulate within the mitochondrial matrix or membranes, driven by the large mitochondrial membrane potential.[1][5] The 3,5-dimethylphenoxy group and the overall aromatic nature of DMPMB confer significant lipophilicity, which is a key feature for many mitochondria-targeted small molecules.[3][4]

  • Intrinsic Fluorescence and Solvatochromism: The extended π-conjugated system of the substituted benzaldehyde core suggests that DMPMB is likely to possess intrinsic fluorescent properties. Furthermore, such aromatic compounds often exhibit solvatochromism, where their fluorescence emission spectrum is sensitive to the polarity of the local environment.[6][7] We hypothesize that DMPMB will exhibit weak fluorescence in the aqueous cytosolic environment but will experience a significant enhancement in quantum yield (a "turn-on" effect) upon partitioning into the non-polar, lipid-dense environment of the mitochondrial membranes. This change in fluorescence provides a mechanism for specific signal generation upon target localization.[8]

  • The Benzaldehyde Moiety: While the aldehyde group can be reactive, in this proposed application as an imaging probe, it primarily contributes to the electronic structure of the fluorophore. However, its potential reactivity could be explored in future work for developing covalent probes.[9][10]

The proposed mechanism involves the passive diffusion of DMPMB across the cell membrane and subsequent accumulation in the mitochondrial membranes, driven by its lipophilic character. This sequestration into a non-polar environment is expected to induce a conformational stabilization and a corresponding increase in fluorescence emission, allowing for the specific visualization of mitochondria.

G cluster_extracellular Extracellular Space cluster_cell Cell DMPMB_ext DMPMB Probe Plasma_Membrane Plasma Membrane DMPMB_ext->Plasma_Membrane Passive Diffusion Cytosol Cytosol (Aqueous) Low Fluorescence Mitochondrion Mitochondrion (Lipid-Rich) High Fluorescence Mito_Membrane Mitochondrial Membrane Cytosol->Mito_Membrane Lipophilic Accumulation Plasma_Membrane->Cytosol Mito_Membrane->Mitochondrion

Caption: Proposed mechanism of DMPMB as a mitochondria-targeting probe.

Protocols for Validation and Application

The following protocols provide a comprehensive framework for characterizing DMPMB and validating its use as a fluorescent probe for mitochondrial imaging.

Protocol 1: Characterization of Spectroscopic Properties

Objective: To determine the absorption and fluorescence spectra of DMPMB in solvents of varying polarities to assess its potential as a solvatochromic probe.

Materials:

  • This compound (DMPMB)

  • Spectroscopy-grade solvents: Hexane, Toluene, Dichloromethane (DCM), Acetonitrile, Ethanol, and Water.

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution: Dissolve DMPMB in DMSO to a concentration of 10 mM.

  • Prepare working solutions: Create a series of 10 µM working solutions of DMPMB in each of the specified solvents by diluting the stock solution.

  • Measure Absorption Spectra:

    • Using the respective pure solvent as a blank, record the UV-Visible absorption spectrum for each working solution from 250 nm to 700 nm.

    • Determine the wavelength of maximum absorbance (λ_abs_max) for each solvent.

  • Measure Fluorescence Spectra:

    • Excite each sample at its λ_abs_max.

    • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 50 nm above the excitation wavelength to 800 nm).

    • Determine the wavelength of maximum emission (λ_em_max) and the relative fluorescence intensity for each solvent.

  • Data Analysis:

    • Tabulate the λ_abs_max, λ_em_max, Stokes shift (λ_em_max - λ_abs_max), and relative fluorescence intensity for each solvent.

    • A significant shift in λ_em_max and an increase in intensity in non-polar solvents (like Hexane and Toluene) compared to polar solvents (like Water and Ethanol) would support the solvatochromic hypothesis.[11][12]

Expected Outcome (Hypothetical Data):

SolventPolarity Indexλ_abs_max (nm)λ_em_max (nm)Stokes Shift (nm)Relative Fluorescence Intensity (a.u.)
Hexane0.1350480130100
Toluene2.435549514085
DCM3.136051015060
Ethanol4.336553016520
Water10.23705501805
Protocol 2: Live-Cell Staining and Confocal Microscopy

Objective: To determine the subcellular localization of DMPMB in live cells and to test the hypothesis of mitochondrial targeting through co-localization with a known mitochondrial marker.

Materials:

  • HeLa or A549 cells (or other adherent cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • DMPMB stock solution (10 mM in DMSO)

  • MitoTracker™ Red CMXRos (or other commercial mitochondrial stain)

  • Hoechst 33342 (for nuclear counterstaining)

  • Glass-bottom confocal dishes

  • Confocal Laser Scanning Microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom confocal dishes and culture until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of DMPMB in pre-warmed complete culture medium at a final concentration range of 1-10 µM. (Note: The optimal concentration should be determined empirically).

    • Remove the old medium from the cells, wash once with PBS, and add the DMPMB-containing medium.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Co-staining (for validation):

    • During the last 15-20 minutes of the DMPMB incubation, add MitoTracker™ Red CMXRos to the medium at its recommended concentration (e.g., 100-200 nM).

    • During the last 5 minutes, add Hoechst 33342 for nuclear staining.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging solution.

    • Add fresh, pre-warmed imaging solution to the dish.

    • Immediately proceed to imaging on the confocal microscope.[13][14]

  • Confocal Imaging:

    • Acquire images using appropriate laser lines and emission filters for Hoechst 33342, DMPMB (hypothesized blue/green channel), and MitoTracker Red (red channel).

    • Acquire Z-stacks to analyze three-dimensional localization.

  • Data Analysis:

    • Analyze the images for signal overlap between the DMPMB channel and the MitoTracker Red channel. A high degree of co-localization (indicated by a yellow signal in a merged image) would confirm mitochondrial targeting.

    • Use image analysis software to calculate a Pearson's Correlation Coefficient to quantify the degree of co-localization.

G cluster_workflow Confocal Microscopy Workflow A Seed Cells on Confocal Dish B Incubate with DMPMB Probe A->B C Co-stain with MitoTracker & Hoechst B->C D Wash and Replace with Imaging Medium C->D E Acquire Multi-Channel Confocal Images D->E F Analyze for Co-localization E->F

Sources

Application Notes & Protocols for Assay Development with 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Chemical Entity

The compound 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is a novel synthetic molecule with, as of this writing, uncharacterized biological activity. It is primarily described as a pharmaceutical intermediate, suggesting its utility as a building block in the synthesis of other compounds[1][2]. However, its distinct structural features—a substituted benzaldehyde core linked via an ether bond to a dimethylphenoxy group—warrant direct investigation for potential bioactivity.

The benzaldehyde scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic effects, including anticancer and antifungal properties[3]. Therefore, a systematic and logical screening approach is necessary to elucidate the biological potential of this specific molecule.

This guide provides a comprehensive, tiered framework for researchers, scientists, and drug development professionals to systematically characterize the bioactivity of this compound. The narrative follows a logical progression from broad, primary screening to more focused phenotypic and mechanistic assays, explaining the causality behind each experimental choice to ensure a robust and scientifically sound investigation.

A Tiered Strategy for Bioactivity Screening

For a novel compound with no prior biological data, a tiered or funnel-down screening approach is the most efficient and cost-effective strategy. This methodology prioritizes experiments to gain the most critical information first, with each tier informing the design of the next. Our proposed workflow begins with broad cytotoxicity screening, progresses to specific phenotypic assays based on structural hypotheses, and culminates in target deconvolution to understand the mechanism of action (MoA).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Phenotypic & Functional Screening cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation A Compound Preparation & Dilution Series B General Cell Viability & Cytotoxicity Assays (e.g., MTT) A->B Establish Dose-Response C Apoptosis Assays (e.g., Caspase-Glo) B->C If cytotoxic in cancer lines D Cell Cycle Analysis B->D If cytostatic E Antifungal Susceptibility (Broth Microdilution) B->E Hypothesis-driven (Antifungal) F Target-Agnostic Binding Assays (e.g., Thermal Shift Assay) C->F Identify direct targets H Pathway Analysis (e.g., Western Blot) C->H Validate pathway modulation G Biochemical Assays (e.g., Kinase/Protease Panels) F->G Confirm target inhibition

Caption: A tiered workflow for characterizing a novel compound.

Tier 1: Primary Screening – Assessing General Cytotoxicity

Expert Rationale: The foundational step in characterizing any new compound is to determine its effect on cell viability. This is not merely to identify cytotoxic agents, but to establish a working concentration range for all subsequent, more specific assays[4]. Performing these assays across multiple cell lines (e.g., a cancerous line and a "normal" non-cancerous line) can provide the first hints of selective activity. Distinguishing between general toxicity and specific bioactivity is a critical decision point that prevents wasted resources on non-specific compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT reagent to purple formazan crystals, which can be quantified spectrophotometrically[3].

Materials:

  • HeLa (cervical cancer) and HEK293 (non-cancerous embryonic kidney) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in culture media. Start from a high concentration (e.g., 200 µM) down to nanomolar ranges. Also prepare 2X dilutions of Doxorubicin and a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared 2X compound dilutions to the respective wells. This brings the final volume to 200 µL and the compound concentration to 1X.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation:

  • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Parameter Description Example Value
Cell Line Human cell line used for the assayHeLa
Seeding Density Cells per well5,000
Treatment Duration Incubation time with the compound48 hours
IC₅₀ (Test Compound) Concentration for 50% viability reductionTo be determined
IC₅₀ (Doxorubicin) IC₅₀ of the positive control~0.5 µM
Max DMSO Conc. Highest vehicle concentration used0.5%

Tier 2: Phenotypic Assays – Probing for Specific Cellular Functions

Expert Rationale: If the primary screen reveals dose-dependent cytotoxicity, especially if it shows selectivity for cancer cells over non-cancerous cells, the next logical step is to investigate the mode of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents. Caspases are key proteases in the apoptotic signaling cascade, and their activation serves as a reliable marker. Concurrently, based on the benzaldehyde scaffold's known antifungal potential[5], a direct test of fungal growth inhibition is a valuable parallel screening path.

Protocol 2: Apoptosis Induction via Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.

G A Apoptotic Stimulus (e.g., Test Compound) B Initiator Caspases (Caspase-8, Caspase-9) A->B activates C Executioner Caspases (Caspase-3, Caspase-7) B->C activates D Cleavage of Cellular Substrates C->D leads to F Caspase-Glo® 3/7 Substrate Cleavage C->F E Apoptosis (Cell Death) D->E G Luminescent Signal F->G generates

Caption: Simplified apoptotic caspase cascade and assay principle.

Materials:

  • HeLa cells (or another cell line of interest)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Test compound, positive control (e.g., Staurosporine), and vehicle control

  • White-walled, opaque 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Assay Setup: Seed 5,000 cells per well in 80 µL of media in a white-walled 96-well plate. Incubate for 24 hours.

  • Compound Addition: Add 20 µL of 5X concentrated compound dilutions to the wells. Include wells for a no-cell background control.

  • Incubation: Incubate the plate for a predetermined time based on cytotoxicity data (e.g., 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation:

  • Subtract the background luminescence (no-cell control) from all experimental values.

  • Calculate the fold-change in luminescence relative to the vehicle-treated cells.

  • A significant, dose-dependent increase in luminescence indicates the induction of apoptosis.

Protocol 3: Antifungal Susceptibility Testing

This protocol uses the broth microdilution method to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Saccharomyces cerevisiae or Candida albicans strain

  • YPD or RPMI-1640 broth (as appropriate for the fungal species)

  • Test compound, positive control (e.g., Fluconazole), and vehicle control

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: Grow the fungal strain overnight in broth. Dilute the culture to achieve a final concentration of ~5 x 10⁵ cells/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from 100 µM.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the compound dilution.

  • Controls: Include a positive control (fungus + broth), a negative control (broth only), and a vehicle control (fungus + broth + DMSO).

  • Incubation: Incubate the plate at 30°C (for S. cerevisiae) or 37°C (for C. albicans) for 24-48 hours.

  • Data Acquisition: Measure the optical density (OD) at 600 nm. The MIC is the lowest compound concentration where no visible growth (or a significant reduction in OD) is observed compared to the positive control.

Tier 3: Elucidating the Mechanism of Action (MoA)

Expert Rationale: Identifying a phenotype is a major milestone, but understanding how the compound elicits this effect is crucial for drug development. Target deconvolution can be approached through two main avenues: target-based screening against known protein families or target-agnostic methods that identify direct binding partners without prior assumptions. A thermal shift assay is a powerful target-agnostic method that relies on the principle of ligand-induced thermal stabilization of a target protein[6].

Protocol 4: Target Identification with Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures changes in the thermal denaturation temperature of a protein. The binding of a small molecule ligand typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tm). This shift can be monitored by tracking the fluorescence of an environment-sensitive dye that binds to hydrophobic regions exposed during protein unfolding.

Materials:

  • Purified target protein (e.g., a specific kinase, protease, or a library of proteins)

  • SYPRO Orange dye (5000X stock in DMSO)

  • Test compound and appropriate controls

  • Real-Time PCR (qPCR) instrument capable of performing a melt curve analysis

  • 96- or 384-well PCR plates

Procedure:

  • Reaction Mix Preparation: In each well of a PCR plate, prepare a reaction mix containing:

    • Buffer (appropriate for the protein of interest)

    • Purified protein (final concentration 1-5 µM)

    • SYPRO Orange dye (final concentration 5X)

    • Test compound (final concentration 10-50 µM) or vehicle control

  • Plate Sealing: Seal the plate securely with an optical seal.

  • Thermal Cycling: Place the plate in a qPCR instrument and run the following program:

    • Hold at 25°C for 2 minutes.

    • Ramp up to 95°C at a rate of 0.5°C/minute, acquiring fluorescence data at each interval.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

Data Analysis & Interpretation:

  • The raw fluorescence data will produce a sigmoidal curve for each well.

  • The melting temperature (Tm) is the midpoint of this transition, which can be calculated by fitting the curve or by finding the peak of the first derivative (-dF/dT).

  • A positive thermal shift (ΔTm) is the increase in Tm in the presence of the compound compared to the vehicle control.

  • A consistent ΔTm of >2°C is generally considered a strong indicator of direct binding.

Parameter Description Expected Outcome for a "Hit"
Protein Conc. Final concentration of protein in the assay2 µM
Compound Conc. Final concentration of the test compound20 µM
Tm (Vehicle) Melting temperature with DMSO controle.g., 48.5°C
Tm (Compound) Melting temperature with the test compounde.g., 51.0°C
ΔTm Tm (Compound) - Tm (Vehicle)+2.5°C (Indicates binding)

Conclusion

This application note provides a structured, multi-tiered strategy for the initial biological characterization of this compound. By progressing from broad viability screens to specific phenotypic and mechanistic assays, researchers can efficiently profile this novel compound, uncover its potential therapeutic applications, and lay the groundwork for future lead optimization. Each protocol is designed as a self-validating system with necessary controls, ensuring the generation of reliable and interpretable data.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Retrieved from [Link]

  • Mitchison, T. J. (2009). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PMC. Retrieved from [Link]

  • Zheng, W., et al. (2022). A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]

  • Lebraud, H., & Wright, G. J. (2016). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Retrieved from [Link]

  • Thomas, J. R., et al. (2022). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Retrieved from [Link]

  • Patsnap. (2024). What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biochemical Assays. Sygnature Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Wikipedia. Retrieved from [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and practical guidance for optimizing this specific Williamson ether synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose issues and rationally improve your reaction outcomes.

Overview of the Synthesis

The preparation of this compound is a classic example of the Williamson ether synthesis.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophilic 3,5-dimethylphenoxide ion attacks the electrophilic benzylic carbon of a 3-(halomethyl)-4-methoxybenzaldehyde derivative, displacing a halide or other suitable leaving group.[2][4]

The overall transformation is as follows:

While robust, this synthesis is susceptible to several competing pathways and suboptimal conditions that can drastically reduce yield and purity. This guide will address the most common challenges encountered in the laboratory.

Reaction Mechanism: Sₙ2 Pathway

The reaction is a concerted, one-step process where the phenoxide attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this specific case).[1][5]

Caption: Sₙ2 mechanism for the Williamson ether synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format to help you quickly identify and solve issues in your synthesis.

Problem 1: Low or No Product Yield

Question: "My reaction shows very low conversion after several hours, with starting materials largely unconsumed according to TLC analysis. What are the likely causes?"

Answer: Low conversion is a frequent issue that can typically be traced back to four key areas: deprotonation, reagent reactivity, solvent effects, or reaction conditions.

  • Incomplete Deprotonation of the Phenol: The first step is the formation of the 3,5-dimethylphenoxide nucleophile. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.[6]

    • Weak Bases: If you are using a weak base like triethylamine (TEA), deprotonation will be incomplete, resulting in a low concentration of the active nucleophile.[7]

    • Recommended Bases: For phenols, moderately strong inorganic bases are highly effective and economical. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[4] Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions and careful handling.[1][8]

  • Poor Leaving Group on the Benzylic Halide: The Sₙ2 reaction rate is highly dependent on the quality of the leaving group.

    • Reactivity Order: The reactivity of alkyl halides in Sₙ2 reactions follows the order: R-I > R-Br > R-Cl >> R-F.[8][9] A chloride will react much more slowly than a bromide.

    • Solution: Use 3-(bromo methyl)-4-methoxybenzaldehyde as your starting material for a good balance of reactivity and stability. If you must start with the chloride, the reaction can be catalyzed by adding a stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI) to generate the more reactive benzyl iodide in situ via the Finkelstein reaction.[8]

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions.

    • Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the phenoxide nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate.[2][10]

    • Apolar Solvents (e.g., Toluene, Hexane): Reactants may have poor solubility in these solvents, leading to a slow, heterogeneous reaction.

    • Ideal Solvents: Polar aprotic solvents are the best choice.[6][11] They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. Recommended solvents include N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO).[2][6][12]

  • Insufficient Reaction Time or Temperature: Williamson ether syntheses are typically run at elevated temperatures to achieve a reasonable rate.[2][10]

    • Temperature: A typical temperature range is 50-100 °C.[2][10] Excessively high temperatures (>120 °C) can promote side reactions and decomposition. Start at a moderate temperature (e.g., 80 °C) and monitor by TLC.

    • Time: These reactions can take anywhere from 1 to 12 hours for completion.[2][8] Do not stop the reaction prematurely.

Caption: Troubleshooting flowchart for low reaction yield.

Problem 2: Significant Formation of Byproducts

Question: "My reaction produces the desired ether, but I'm also seeing significant, hard-to-separate impurities. What are these and how can I prevent them?"

Answer: The primary side reaction of concern with phenoxide nucleophiles is C-alkylation.

  • O- vs. C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation).[2] Alkylation at the ortho or para positions of the 3,5-dimethylphenoxide can lead to undesired isomers.

  • Minimizing C-Alkylation: The ratio of O- to C-alkylation is heavily influenced by reaction conditions.

    • Solvent: As discussed, polar aprotic solvents like DMF and DMSO are ideal. They promote the formation of a "free" phenoxide ion, which favors attack by the more electronegative oxygen atom (O-alkylation).[6]

    • Counter-ion: Larger, "softer" cations like K⁺ or Cs⁺ (from K₂CO₃ or Cs₂CO₃) are less tightly associated with the phenoxide oxygen, also favoring O-alkylation.

    • Temperature: Higher temperatures can sometimes increase the amount of C-alkylation. Running the reaction at the lowest temperature that provides a reasonable rate (e.g., 60-80 °C) is often beneficial.

  • Elimination (E2) Byproducts: While the primary competitor for Sₙ2 reactions is E2 elimination, this is generally not a major issue with primary benzylic halides as the substrate is not sterically hindered and lacks beta-hydrogens on an sp³ carbon that are easily accessible.[6][13] However, excessively high temperatures or the use of a very bulky, strong base could potentially lead to minor elimination/decomposition pathways.[8][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for deprotonating 3,5-dimethylphenol? For laboratory scale, potassium carbonate (K₂CO₃) is often the best choice. It is inexpensive, easy to handle (non-hygroscopic), and strong enough to deprotonate the phenol effectively without being overly reactive.[4] Cesium carbonate (Cs₂CO₃) can sometimes give slightly better yields due to the "cesium effect" but is significantly more expensive.

Q2: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH)? While NaOH and KOH are strong enough, their use introduces water into the reaction, which can hydrolyze the benzylic halide and solvate the phenoxide, reducing its nucleophilicity.[6] If used, it is often in the context of phase-transfer catalysis. For a standard anhydrous reaction, K₂CO₃ is superior.

Q3: Is phase-transfer catalysis (PTC) a viable option for this synthesis? Yes, PTC is an excellent "green chemistry" approach.[14] This method allows the reaction to be run in a two-phase system (e.g., toluene and water) with a base like NaOH.[15] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), shuttles the phenoxide from the aqueous phase into the organic phase to react with the halide.[2][16] This avoids the need for expensive and hazardous anhydrous polar aprotic solvents.[15][16]

Q4: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method.[8] Use a solvent system that gives good separation between your starting materials and the product (e.g., 4:1 Hexanes:Ethyl Acetate). The product, being a larger, less polar ether than the starting phenol, should have a higher Rf value than the 3,5-dimethylphenol.

Recommended Experimental Protocol & Workflow

This general protocol assumes the use of 3-(bromomethyl)-4-methoxybenzaldehyde and potassium carbonate in DMF. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step-by-Step Protocol
  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 3,5-dimethylphenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol (approx. 5-10 mL per gram of phenol). Add finely ground potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Alkoxide Formation: Stir the mixture at room temperature for 15-30 minutes.

  • Alkylation: Add 3-(bromomethyl)-4-methoxybenzaldehyde (1.0-1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress every 1-2 hours using TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (approx. 3-4 times the volume of DMF).

  • Extraction: Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Combine the organic layers. Wash with a 1M NaOH solution to remove any unreacted phenol, followed by a wash with water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by either recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure product.

Experimental Workflow Diagram

workflow A 1. Combine 3,5-dimethylphenol, K₂CO₃, and anhydrous DMF in a dry flask under N₂. B 2. Stir at room temperature to form the phenoxide. A->B C 3. Add 3-(bromomethyl)-4- methoxybenzaldehyde. B->C D 4. Heat to 80°C. Monitor by TLC. C->D E 5. Cool and quench with water. D->E F 6. Extract with ethyl acetate (3x). E->F G 7. Wash combined organic layers with 1M NaOH, then brine. F->G H 8. Dry (Na₂SO₄), filter, and concentrate. G->H I 9. Purify crude product via column chromatography or recrystallization. H->I J 10. Characterize pure product (NMR, MS, etc.). I->J

Sources

troubleshooting failed reactions of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile intermediate. Here, we address common experimental challenges with in-depth scientific explanations, validated protocols, and practical advice to ensure the success of your synthetic endeavors.

Structure & Key Reactive Features

Before troubleshooting, it is crucial to understand the molecule's structure and functional groups, as they dictate its reactivity and potential side reactions.

  • Aldehyde Group: The primary site for transformations such as nucleophilic additions, reductive aminations, and Wittig reactions. Its reactivity is modulated by the adjacent methoxy group.

  • 4-Methoxy Group: An electron-donating group that activates the aromatic ring and can influence the electrophilicity of the aldehyde carbonyl.

  • Benzyl Ether Linkage: Generally stable, but can be susceptible to cleavage under strongly acidic conditions (e.g., HBr, BBr₃) or with certain Lewis acids, which could be a potential source of reaction failure or impurity generation.

  • Two Aromatic Rings: The benzaldehyde ring is electron-rich, while the 3,5-dimethylphenoxy ring is also activated. These can undergo electrophilic substitution, although this is less common under conditions typical for aldehyde transformations.

Part 1: Troubleshooting Guide - Common Failed Reactions

This section is formatted as a series of questions and answers to directly address potential issues you may be facing in the lab.

Scenario 1: Incomplete or No Conversion in a Wittig Reaction

Question: I am trying to perform a Wittig reaction to form an alkene from this compound, but I am seeing only starting material by TLC and LC-MS. What could be the issue?

Answer: Failure in a Wittig reaction with this substrate can typically be traced to three main areas: the ylide generation, the reaction conditions, or the purity of your starting material.

1. Issues with Ylide Generation: The most common point of failure is the deprotonation of the phosphonium salt to form the phosphorus ylide.

  • Base Strength: Ensure your base is strong enough. For non-stabilized ylides (from alkylphosphonium salts), strong bases like n-BuLi, NaH, or NaNH₂ are required. Using a weaker base like an alkoxide (e.g., KOtBu) may not lead to complete deprotonation.

  • Solvent Purity: The solvent used for ylide generation (commonly THF or diethyl ether) must be rigorously anhydrous. Any trace of water will quench the strong base and the ylide.

  • Ylide Color: A successful ylide formation from a simple alkyltriphenylphosphonium salt usually produces a characteristic deep color (often orange, red, or deep yellow). If you do not observe this color change upon adding the base, your ylide has likely not formed.

2. Reaction Conditions with the Aldehyde:

  • Steric Hindrance: Your aldehyde has a bulky substituent at the 3-position. While not directly adjacent to the aldehyde, this can create some steric hindrance that slows down the reaction. You may need to increase the reaction time or temperature. We recommend starting at room temperature for 2-4 hours and then gently warming to 40-50 °C if no conversion is observed.

  • Stoichiometry: Use a slight excess of the ylide (1.1 to 1.5 equivalents) to ensure the complete consumption of the aldehyde.

3. Purity of the Aldehyde Starting Material:

  • Acidic Impurities: Your starting material could contain trace acidic impurities from its synthesis (e.g., residual HCl if a chloromethyl intermediate was used). These impurities will quench the ylide. To mitigate this, consider co-evaporating your aldehyde with anhydrous toluene before use or dissolving it in your reaction solvent and adding it dropwise to the pre-formed ylide solution.

Here is a logical workflow to diagnose the issue.

G start Start: Wittig Reaction Failed check_ylide Check Ylide Formation Protocol start->check_ylide check_color Was a deep color observed upon base addition? check_ylide->check_color base_issue Problem: Base or Solvent Issue - Use stronger base (n-BuLi, NaH) - Ensure anhydrous solvent check_color->base_issue No ylide_ok Ylide formation likely successful check_color->ylide_ok Yes check_reaction Check Reaction Conditions ylide_ok->check_reaction reaction_params Are conditions appropriate? - Time > 4h? - Temp > RT? - Ylide excess (1.1 eq)? check_reaction->reaction_params optimize_cond Solution: Optimize Conditions - Increase reaction time/temp (e.g., 12h at 40°C) - Increase ylide to 1.5 eq reaction_params->optimize_cond No purity_issue Possible Starting Material Impurity reaction_params->purity_issue Yes purify_sm Solution: Purify Aldehyde - Recrystallize or filter through a silica plug - Co-evaporate with toluene purity_issue->purify_sm

Caption: Troubleshooting Decision Tree for a Failed Wittig Reaction.

Scenario 2: Low Yield or Side Products in a Reductive Amination

Question: I am performing a reductive amination with my aldehyde and a primary amine, using sodium triacetoxyborohydride (STAB). My yield is low, and I see a significant amount of an alcohol byproduct corresponding to the reduction of my starting aldehyde. Why is this happening?

Answer: Low yield in a reductive amination with STAB, accompanied by aldehyde reduction, points towards issues with the reaction kinetics, stoichiometry, or the presence of moisture.

1. Imine Formation is Too Slow: Reductive amination is a two-step process occurring in one pot: (1) formation of an imine/iminium ion, and (2) reduction of this species by the hydride reagent. STAB is a mild reducing agent specifically chosen because it reduces the protonated iminium ion much faster than it reduces the starting aldehyde. However, if imine formation is slow or does not occur efficiently, the STAB will slowly reduce the aldehyde, leading to the alcohol byproduct.

  • pH of the Reaction: Imine formation is acid-catalyzed. The reaction medium should be slightly acidic (pH 4-6) to facilitate both the protonation of the amine and the dehydration step. Many reactions use acetic acid as a catalyst or co-solvent. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high (neutral or basic), the dehydration step is inefficient.

  • Moisture Scavenging: The formation of the imine from the aldehyde and amine releases one equivalent of water. This is a reversible reaction. The presence of excess water can shift the equilibrium back towards the starting materials. We recommend adding a drying agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture to sequester this water and drive the reaction forward.

2. Hydride Reagent Reactivity:

  • Moisture Contamination: STAB and other hydride reagents are highly sensitive to moisture. Ensure your solvent (often DCE, DCM, or THF) is anhydrous and that the reaction is run under an inert atmosphere (N₂ or Argon). Any water present will consume the hydride reagent and reduce its effective concentration.

  • Order of Addition: The best practice is to pre-mix the aldehyde, amine, and any acid catalyst for a short period (e.g., 30-60 minutes) to allow for imine formation before adding the STAB. This ensures the hydride has a higher concentration of the target iminium ion to react with, outcompeting the slower aldehyde reduction.

StepProcedureRationale
1 To a flame-dried round-bottom flask under N₂, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).Ensures an inert and anhydrous environment from the start.
2 Add the primary or secondary amine (1.1 eq) followed by acetic acid (1.1 eq).The slight excess of amine and acid catalyst ensures efficient imine/iminium ion formation.
3 Add activated 4Å molecular sieves (approx. 100-200 mg per mmol of aldehyde).Sequesters water produced during imine formation, driving the equilibrium to the product side.
4 Stir the mixture at room temperature for 1 hour.Allows sufficient time for the imine/iminium equilibrium to be established before reduction.
5 Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.A slight excess of the reducing agent ensures complete conversion. Portion-wise addition controls any potential exotherm.
6 Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).Ensures the reaction is driven to completion.
7 Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Workup as required.Neutralizes the acetic acid and quenches any remaining hydride reagent.

Part 2: Frequently Asked Questions (FAQs)

Q1: My aldehyde appears to be decomposing on the TLC plate, showing a streak from the baseline. What is happening?

A1: This is a classic sign of the aldehyde oxidizing to the corresponding carboxylic acid on the silica gel plate. Silica gel is slightly acidic and can catalyze the aerial oxidation of sensitive aldehydes, especially if they are electron-rich like yours. To get a clean TLC, try one of these methods:

  • Neutralize the Plate: Prepare your TLC eluent with 0.1-0.5% triethylamine or ammonia. This will neutralize the acidic sites on the silica and prevent on-plate oxidation.

  • Run the TLC Quickly: Spot the plate and immediately place it in the developing chamber. Minimize the time the spot is exposed to air.

Q2: I am considering a reaction that uses a strong Lewis acid like AlCl₃ or TiCl₄. Is my starting material stable under these conditions?

A2: Caution is advised. The benzyl ether linkage in your molecule, Ar-O-CH₂-Ar', can be labile to strong Lewis acids. The Lewis acid can coordinate to the ether oxygen, weakening the C-O bond and facilitating cleavage. This would break your molecule into 4-methoxy-3-(chloromethyl)benzaldehyde and 3,5-dimethylphenol (or their complexes with the Lewis acid). We recommend screening milder Lewis acids first (e.g., ZnCl₂, Sc(OTf)₃) or choosing an alternative synthetic route that avoids this potential decomposition pathway.

Q3: Can I purify this compound by silica gel column chromatography?

A3: Yes, it is generally stable to standard silica gel chromatography. However, as noted in Q1, prolonged exposure to silica can cause some oxidation. To minimize this risk:

  • Use a mobile phase containing a small amount of a non-nucleophilic base like triethylamine (~0.1%) to neutralize the silica.

  • Run the column efficiently and do not let the compound sit on the column for an extended period.

  • After collecting fractions, remove the solvent promptly.

Q4: What are the expected ¹H NMR signals for this compound to confirm its identity?

A4: While exact chemical shifts are solvent-dependent, you should look for these characteristic signals:

  • Aldehyde proton (-CHO): A singlet between δ 9.8-10.1 ppm.

  • Methoxy protons (-OCH₃): A singlet around δ 3.9-4.1 ppm.

  • Methylene protons (-O-CH₂-Ar): A sharp singlet around δ 5.1-5.3 ppm.

  • Dimethyl protons (Ar-CH₃): A singlet (integrating to 6H) around δ 2.2-2.4 ppm.

  • Aromatic protons: A series of signals in the aromatic region (δ 6.7-7.8 ppm) corresponding to the 6 protons on the two rings. The patterns will be complex due to the substitution.

References

  • Wittig Reaction Mechanisms and Stereochemistry. Organic Chemistry, 6th ed., Clayden, J., Greeves, N., & Warren, S. Oxford University Press, 2012. [Link]

  • Reductive Aminations Using Sodium Triacetoxyborohydride. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Stability of Benzyl Ethers. Kocienski, P. J. (2005). Protecting Groups, 3rd ed. Thieme. [Link]

  • Practical Organic Synthesis and Purification. Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

overcoming solubility issues with 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. Given its molecular structure, which features a hydrophobic dimethylphenoxy group, this aromatic aldehyde is anticipated to have low aqueous solubility. This guide is designed to help you navigate these challenges effectively.

Understanding the Solubility Profile

Before attempting dissolution, it is crucial to understand the physicochemical properties of this compound that influence its solubility.

  • High Hydrophobicity: The presence of the 3,5-dimethylphenoxy moiety significantly increases the molecule's nonpolar surface area, leading to poor solubility in aqueous solutions.

  • Aromatic Core: The rigid, planar nature of the benzaldehyde ring contributes to strong crystal lattice energy, which can make it difficult for solvent molecules to break it apart.

  • Polar Functional Groups: The methoxy and aldehyde groups offer some polarity, suggesting that water-miscible organic co-solvents will be effective in creating a suitable solvent system.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started:

Q1: What is the best starting solvent for dissolving this compound?

For initial solubilization to create a stock solution, begin with a water-miscible polar aprotic solvent. Dimethyl sulfoxide (DMSO) is highly recommended due to its strong solvating power for a wide range of organic molecules. Other suitable options include N,N-dimethylformamide (DMF) and 1-methyl-2-pyrrolidinone (NMP).

Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent is no longer sufficient to keep the compound in solution in the final aqueous medium. To address this, you can:

  • Lower the final concentration of the compound in your assay.

  • Increase the percentage of co-solvent in the final solution, if your experimental system can tolerate it.

  • Employ a formulation strategy, such as using surfactants or cyclodextrins, to enhance aqueous solubility.

Q3: Can I use alcohols like ethanol or methanol?

While ethanol and methanol can be used, they are generally less effective than DMSO or DMF for highly hydrophobic compounds. They may be suitable for creating lower concentration stock solutions or as part of a co-solvent system.

Q4: Is heating recommended to aid dissolution?

Gentle heating (e.g., 37-50°C) can be beneficial, as it provides the energy needed to overcome the crystal lattice energy. However, be cautious, as prolonged heating at high temperatures can risk degradation of the aldehyde functional group. Always monitor for any color change, which might indicate degradation.

Troubleshooting Guide: Overcoming Common Solubility Issues

If you are facing persistent solubility problems, this guide provides a systematic approach to troubleshooting.

Problem Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO. High crystal lattice energy or insufficient solvent volume.Try gentle warming (up to 50°C) with vortexing. If it still doesn't dissolve, consider sonication for 10-15 minutes in a water bath. Ensure you are using a sufficient volume of DMSO.
Precipitation occurs immediately in aqueous buffer. The compound has "crashed out" due to poor aqueous solubility.Decrease the final concentration of the compound. Alternatively, explore the use of solubility enhancers as detailed in the protocols below.
Solution is cloudy or forms a suspension. Incomplete dissolution or formation of micro-precipitates.The solution is not homogenous. Try filtering the stock solution through a 0.22 µm syringe filter after initial dissolution. Consider using a different co-solvent or a formulation approach.
Compound appears to degrade after solubilization. The solvent may be reacting with the compound, or the compound is unstable in solution.If you suspect degradation (e.g., color change), try a different solvent like DMF or NMP. Prepare fresh solutions before each experiment and store stock solutions at -20°C or -80°C.

Detailed Experimental Protocols

Here are step-by-step protocols for enhancing the solubility of this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol is for creating a concentrated stock solution, typically in the 10-50 mM range, for serial dilution into experimental media.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated analytical balance and appropriate glassware

Procedure:

  • Accurately weigh the desired amount of the compound into a clean, dry glass vial.

  • Add the calculated volume of DMSO to achieve the target concentration.

  • Vortex the mixture vigorously for 2-3 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator water bath for 15-20 minutes.

  • If necessary, gently warm the solution to 37-40°C in a water bath while mixing until the solution is clear.

  • Once dissolved, store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

Protocol 2: Using a Surfactant to Maintain Solubility in Aqueous Media

Surfactants can form micelles that encapsulate hydrophobic compounds, keeping them dispersed in aqueous solutions. Polysorbate 80 (Tween® 80) is a commonly used non-ionic surfactant in biological research.

Materials:

  • Concentrated stock solution of the compound in DMSO (from Protocol 1)

  • Tween® 80

  • Aqueous buffer (e.g., PBS, TRIS)

Procedure:

  • Prepare a stock solution of 10% Tween® 80 in your desired aqueous buffer.

  • In a separate tube, add the required volume of the 10% Tween® 80 stock to your aqueous buffer to achieve a final concentration of 0.1% to 1% Tween® 80.

  • While vortexing the Tween® 80-containing buffer, slowly add the required volume of the compound's DMSO stock solution drop by drop.

  • Continue vortexing for another 1-2 minutes to ensure thorough mixing and micelle formation.

Protocol 3: Employing Cyclodextrins for Enhanced Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer. A common starting concentration is 20-40% (w/v).

  • Add the powdered compound directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.

  • Once a clear solution is obtained, it can be sterile-filtered and is ready for use.

Visual Workflows and Diagrams

To aid in your experimental design, the following diagrams illustrate the decision-making process for solubilization.

Solubility_Troubleshooting_Workflow start_node Start: Solid Compound process_node_1 Dissolve in 100% DMSO at target stock concentration start_node->process_node_1 Step 1: Initial Dissolution process_node process_node decision_node decision_node outcome_node outcome_node fail_node fail_node decision_node_1 Is it fully dissolved? process_node_1->decision_node_1 outcome_node_1 Stock Solution Ready decision_node_1->outcome_node_1 Yes process_node_2 Apply Gentle Heat (37-50°C) and/or Sonicate decision_node_1->process_node_2 No process_node_3 Dilute stock into final aqueous medium outcome_node_1->process_node_3 Step 2: Dilution into Aqueous Buffer decision_node_2 Is it dissolved now? process_node_2->decision_node_2 decision_node_2->outcome_node_1 Yes fail_node_1 Consider a different solvent (e.g., DMF) decision_node_2->fail_node_1 No decision_node_3 Does it stay in solution? process_node_3->decision_node_3 outcome_node_2 Experiment Ready decision_node_3->outcome_node_2 Yes process_node_4 Use Formulation Strategy: - Add Surfactant (e.g., Tween® 80) - Use Cyclodextrins (e.g., HP-β-CD) decision_node_3->process_node_4 No (Precipitation) process_node_4->outcome_node_2

Caption: A workflow for troubleshooting the dissolution of this compound.

References

  • The Use of Surfactants in Drug Delivery and Formulation. Journal of Pharmaceutical Sciences. (A representative article on the principles of using surfactants like Tween® 80 would be cited here. A general link to the journal is provided). [Link]

  • Cyclodextrins as Pharmaceutical Solubilizing Excipients. International Journal of Pharmaceutics. (This reference points to the vast body of literature on cyclodextrins. A general link to the journal is provided). [Link]

  • Solubility of Poorly Soluble Drugs. IntechOpen. (A link to a relevant book or chapter discussing general strategies for solubility enhancement). [Link]

Technical Support Center: Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common pitfalls encountered during the synthesis of these crucial chemical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your synthetic strategies.

Section 1: Formylation Reactions of Aromatic Compounds

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a cornerstone of benzaldehyde synthesis. However, each named reaction in this class comes with its own set of challenges.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack reaction often stem from a few key factors:

  • Substrate Reactivity: The Vilsmeier reagent (a chloromethyliminium salt) is a relatively weak electrophile.[1] Therefore, this reaction is most effective for electron-rich aromatic compounds such as phenols, anilines, and their derivatives, as well as electron-rich heterocycles like pyrroles and indoles.[1][2] Deactivated aromatic rings, such as nitrobenzene, are generally poor substrates.[2]

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture.[3] Any water present in the solvent or on the glassware will quench the reagent and significantly reduce your yield. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Incomplete Hydrolysis: The reaction proceeds through an iminium ion intermediate which must be hydrolyzed to yield the final aldehyde product.[2][4] Incomplete hydrolysis is a common reason for low yields. Ensure thorough quenching of the reaction mixture with water, often with a base like sodium acetate, followed by vigorous stirring to facilitate complete hydrolysis.[2]

  • Reaction Temperature: The optimal temperature is highly dependent on the reactivity of your substrate.[5] For highly reactive substrates, the reaction may proceed at 0°C, while less reactive substrates may require heating to 80°C or higher.[2][5] It is often best to start at a lower temperature and gradually increase it if the reaction is not proceeding.

Q2: I am observing significant di-formylation in my Duff reaction. How can I favor the mono-formylated product?

A2: The Duff reaction, which uses hexamethylenetetramine (HMTA) for the ortho-formylation of phenols, is prone to di-formylation, especially when both ortho positions are available.[6][7] To enhance the selectivity for mono-formylation, consider the following:

  • Stoichiometry Control: This is the most critical parameter.[6] A high ratio of HMTA to your phenolic substrate will favor di-formylation. To increase the yield of the mono-formylated product, you should reduce the amount of HMTA used, aiming for a ratio closer to 1:1 with your substrate.[6]

  • Reaction Temperature: Elevated temperatures can sometimes lead to increased side products. In some cases, maintaining a controlled temperature, for instance around 70°C when using trifluoroacetic acid (TFA) as a solvent, can help prevent undesired polymerization and potentially improve selectivity.[6][8]

Q3: My Reimer-Tiemann reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?

A3: The Reimer-Tiemann reaction, which uses chloroform and a strong base to formylate phenols, typically yields a mixture of ortho and para isomers, with the ortho product usually predominating.[9][10] While achieving complete selectivity can be challenging, the ortho:para ratio can be influenced by several factors:

  • Choice of Base: The counterion of the base can play a role in directing the regioselectivity. Bases with cations that can chelate with the phenoxide intermediate may enhance ortho selectivity.[6]

  • Solvent System: This reaction is often performed in a biphasic system.[10] The choice of phase-transfer catalyst or emulsifying agent can impact the outcome and the isomeric ratio.

  • Steric Hindrance: If the ortho positions are sterically hindered or blocked, formylation will preferentially occur at the para position.[11][12]

Q4: Why is the Gattermann-Koch reaction not suitable for phenols and phenol ethers?

A4: The Gattermann-Koch reaction, which utilizes carbon monoxide and HCl with a catalyst like AlCl₃, is generally not effective for phenol and phenol ether substrates.[13] The primary reason is that the strong Lewis acid catalyst (AlCl₃) can complex with the oxygen atom of the hydroxyl or ether group, deactivating the aromatic ring towards electrophilic attack. Furthermore, issues with catalyst insolubility in the reaction mixture have been cited as a reason for the reaction's failure with these substrates.[13] For the formylation of phenols and their ethers, the Gattermann reaction, which uses hydrogen cyanide, is a more suitable alternative.[13]

Troubleshooting Decision Tree for Formylation Reactions

start Low Yield or Side Products in Formylation sub_react Check Substrate Reactivity start->sub_react cond_opt Optimize Reaction Conditions sub_react->cond_opt Substrate is suitable (electron-rich) change_method Consider alternative formylation method sub_react->change_method:w workup Review Work-up Procedure cond_opt->workup Conditions Optimized moisture moisture cond_opt->moisture Moisture Contamination? temp temp cond_opt->temp Incorrect Temperature? stoich stoich cond_opt->stoich hydrolysis hydrolysis workup->hydrolysis dry Use anhydrous solvents and oven-dried glassware moisture->dry Yes adjust_temp Systematically vary temperature temp->adjust_temp Yes adjust_stoich Adjust reagent ratios stoich->adjust_stoich Yes quench Ensure vigorous stirring during aqueous quench hydrolysis->quench Yes

Caption: Troubleshooting workflow for formylation reactions.

Section 2: Synthesis via Oxidation of Benzyl Alcohols

The oxidation of substituted benzyl alcohols is a direct route to substituted benzaldehydes. However, controlling the oxidation to prevent the formation of the corresponding carboxylic acid is a common challenge.

Frequently Asked Questions (FAQs)

Q5: My oxidation of a primary benzyl alcohol is producing a significant amount of the corresponding benzoic acid. How can I prevent this over-oxidation?

A5: Over-oxidation is a frequent issue when preparing benzaldehydes from benzyl alcohols. Several factors can be adjusted to minimize the formation of the carboxylic acid byproduct:

  • Choice of Oxidant: The choice of oxidizing agent is crucial. While strong oxidants like potassium permanganate will readily oxidize the aldehyde to a carboxylic acid, milder and more selective reagents are preferred.[14] Reagents such as manganese (IV) oxide (MnO₂) in a solvent like dichloromethane or carbon tetrachloride are known to be effective for this transformation with minimal over-oxidation.[15]

  • Reaction Temperature: Higher temperatures can increase the rate of over-oxidation.[16] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the newly formed aldehyde from being further oxidized.

  • "Green" Oxidants: The use of hydrogen peroxide as a "green" oxidant, often in the presence of a catalyst, can provide good selectivity for the aldehyde with the primary byproduct being water.[17]

Comparative Table of Common Oxidants for Benzyl Alcohol to Benzaldehyde Conversion
OxidantTypical ConditionsAdvantagesDisadvantages
MnO₂ DCM or CCl₄, room temp. or refluxHigh selectivity for aldehyde, mild conditionsStoichiometric amounts required, heterogeneous reaction
PCC DCM, room temp.Good selectivity, mild conditionsChromium waste is toxic
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78°CHigh yields, mild conditionsRequires low temperatures, can have an unpleasant odor
Dess-Martin Periodinane DCM, room temp.High yields, mild conditionsReagent is expensive and potentially explosive
Catalytic H₂O₂ Various catalysts, aqueous or organic solvent"Green" oxidant, water is the byproductCatalyst may be expensive or require specific conditions

Section 3: Purification and Handling

The physical properties of substituted benzaldehydes can present unique challenges during purification and storage.

Frequently Asked Questions (FAQs)

Q6: I am having difficulty purifying my volatile substituted benzaldehyde by column chromatography due to product loss. What are some alternative strategies?

A6: The volatility of some substituted benzaldehydes can indeed lead to significant product loss during purification, especially when removing solvent under reduced pressure.[18] Here are some strategies to mitigate this:

  • Distillation: If your product is thermally stable, distillation under reduced pressure can be an effective purification method for volatile aldehydes.

  • Kugelrohr Distillation: This technique is particularly useful for small quantities of volatile liquids as it minimizes the path length the vapor has to travel, reducing losses.

  • Careful Solvent Removal: When using a rotary evaporator, use a lower temperature water bath and carefully control the vacuum to avoid "bumping" and co-distillation of your product with the solvent.

  • Crystallization: If your product is a solid or can be derivatized to form a crystalline solid, recrystallization is an excellent purification method that avoids issues with volatility.

Q7: My purified benzaldehyde is turning yellow/brown upon storage. What is causing this and how can I prevent it?

A7: Benzaldehydes are susceptible to oxidation by atmospheric oxygen, which leads to the formation of the corresponding benzoic acid.[19][20] This is often the cause of discoloration and the development of an acidic impurity over time. To ensure the stability of your purified benzaldehyde:

  • Store under an Inert Atmosphere: Store the aldehyde in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Refrigeration: Storing the compound at low temperatures will slow down the rate of oxidation.

  • Use of Inhibitors: For long-term storage, a small amount of an antioxidant like hydroquinone can be added.

  • Fresh Distillation: For reactions that are sensitive to the presence of benzoic acid, it is best practice to use freshly distilled benzaldehyde.[19]

Section 4: Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the aldehyde functionality to prevent it from reacting with reagents intended for other parts of the molecule.

Frequently Asked Questions (FAQs)

Q8: What are the most common protecting groups for benzaldehydes and under what conditions are they stable and removed?

A8: The most common strategy for protecting aldehydes is to convert them into acetals or thioacetals.[21][22]

  • Acetals: These are formed by reacting the aldehyde with two equivalents of an alcohol (or one equivalent of a diol, like ethylene glycol, to form a cyclic acetal) under acidic conditions.[21]

    • Stability: Acetals are stable to bases, nucleophiles, and reducing agents.[23]

    • Deprotection: They are readily removed by treatment with aqueous acid.[21]

  • Thioacetals: These are formed by reacting the aldehyde with thiols under acidic conditions.

    • Stability: Thioacetals are stable under both acidic and basic conditions.[22]

    • Deprotection: Due to their stability in acid, they require specific conditions for removal, such as treatment with mercuric chloride in aqueous acetonitrile.[23]

Protecting Group Strategy Workflow

start Need to protect aldehyde? conditions Consider subsequent reaction conditions start->conditions basic_reagents basic_reagents conditions->basic_reagents Basic/Nucleophilic Reagents acidic_reagents acidic_reagents conditions->acidic_reagents Acidic Reagents acetal Protect: R-CHO + 2 R'OH, H⁺ Deprotect: H₃O⁺ basic_reagents->acetal Choose Acetal thioacetal Protect: R-CHO + 2 R'SH, H⁺ Deprotect: HgCl₂, H₂O/CH₃CN acidic_reagents->thioacetal Choose Thioacetal

Caption: Decision workflow for aldehyde protecting groups.

References

  • Collegedunia. (n.d.). Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Retrieved from [Link]

  • CollegeSearch. (2025, August 25). Gattermann Koch Reaction Mechanism - Definition, Limitations. Retrieved from [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4330-4334. [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from [Link]

  • Frontiers. (2020, March 19). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Retrieved from [Link]

  • MDPI. (2021, December 10). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Revisiting Duff reaction: New experimental insights | Request PDF. Retrieved from [Link]

  • Quora. (2018, November 5). What is the Gatterman reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • PMC - NIH. (2020, March 31). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Purechemistry. (2023, April 9). Aromatic formylation reaction. Retrieved from [Link]

  • ResearchGate. (2014, February 26). How can I perform formylation in the Br position of an aromatic ring? Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • ResearchGate. (2015, November 22). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde? Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Retrieved from [Link]

  • Misericordia Digital Commons. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (n.d.). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Retrieved from [Link]

  • Organic Letters. (2021, August 16). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Retrieved from [Link]

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
  • PMC. (n.d.). Purification and characterization of benzaldehyde dehydrogenase I from Acinetobacter calcoaceticus. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Synthesis of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of this valuable compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis.

Overview of the Synthetic Approach

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This classic and robust method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 3,5-dimethylphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 3-(chloromethyl)-4-methoxybenzaldehyde to form the desired ether linkage.

This reaction is favored due to the use of a primary benzylic halide, which is highly susceptible to SN2 reactions and less prone to the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.

Visualizing the Synthetic Workflow

To better understand the process, the following diagram illustrates the key steps and potential challenges in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Workup & Purification cluster_product Final Product A 3,5-Dimethylphenol C Deprotonation of Phenol (Base, Solvent) A->C Base (e.g., K2CO3) B 3-(Chloromethyl)-4-methoxybenzaldehyde D Nucleophilic Attack (SN2) (Heat) B->D C->D 3,5-Dimethylphenoxide T1 Low Yield C->T1 Incomplete Deprotonation E Aqueous Workup D->E Crude Product D->T1 Incomplete Reaction T2 Side Products D->T2 C-Alkylation F Column Chromatography E->F G 3-[(3,5-Dimethylphenoxy)methyl]- 4-methoxybenzaldehyde F->G Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis of the starting material and the final product.

Protocol 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde

Introduction: This protocol details the chloromethylation of 4-methoxybenzaldehyde to produce the key electrophile for the subsequent Williamson ether synthesis.

Materials:

  • 4-methoxybenzaldehyde

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Hexane

Procedure:

  • In a well-ventilated fume hood, combine 13.6 g (0.1 mol) of 4-methoxybenzaldehyde and 3.6 g (0.12 mol) of paraformaldehyde in 90 ml of concentrated hydrochloric acid in a suitable reaction vessel equipped with a magnetic stirrer and a reflux condenser.[1][2]

  • Heat the mixture to 70-75 °C with constant stirring.

  • Maintain this temperature for 3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to -5 °C with continuous stirring to induce precipitation.

  • Cease stirring and collect the precipitate by filtration.

  • Dry the collected solid in the air at room temperature.

  • For purification, recrystallize the crude product from hexane to yield 3-(chloromethyl)-4-methoxybenzaldehyde as a white solid.

Protocol 2: Synthesis of this compound

Introduction: This protocol describes the Williamson ether synthesis to couple 3,5-dimethylphenol with 3-(chloromethyl)-4-methoxybenzaldehyde.

Materials:

  • 3,5-Dimethylphenol

  • 3-(Chloromethyl)-4-methoxybenzaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (5-10 mL per gram of 3,5-dimethylphenol).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.05 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 3,5-dimethylphenol. 2. Insufficient reaction temperature or time. 3. Deactivated 3-(chloromethyl)-4-methoxybenzaldehyde.1. Ensure the use of anhydrous potassium carbonate and a dry solvent. Consider using a stronger base like sodium hydride (NaH) if necessary, but with caution. 2. Gradually increase the reaction temperature to 100 °C and/or extend the reaction time, monitoring by TLC. 3. Use freshly prepared or properly stored 3-(chloromethyl)-4-methoxybenzaldehyde.
Significant Amount of Unreacted 3,5-Dimethylphenol Incomplete deprotonation or insufficient alkylating agent.Increase the amount of base to 2.0 equivalents. Ensure 1.05-1.1 equivalents of the alkylating agent are used.
Formation of Multiple Byproducts 1. C-alkylation: The phenoxide can attack the benzene ring of the alkylating agent. 2. Elimination (E2): Although less likely with a primary halide, it can occur at high temperatures. 3. Aldehyde side reactions: The aldehyde group may be sensitive to strongly basic conditions.1. Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[3] 2. Avoid excessively high reaction temperatures. Maintain the temperature at or below 100 °C. 3. Use a milder base like potassium carbonate instead of stronger bases like sodium hydride.
Difficulty in Product Purification The product has similar polarity to one of the starting materials or byproducts.Optimize the solvent system for column chromatography by running several TLCs with different ratios of hexane and ethyl acetate to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: Why is a polar aprotic solvent like DMF recommended for this reaction?

A1: Polar aprotic solvents such as DMF or DMSO are ideal for Williamson ether synthesis involving phenoxides because they effectively solvate the cation (e.g., K⁺ from K₂CO₃), leaving a more "naked" and highly reactive phenoxide nucleophile.[4] This enhances the rate of the desired SN2 reaction. In contrast, protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing down the reaction.

Q2: Can I use a different base, such as sodium hydroxide (NaOH)?

A2: Yes, sodium hydroxide can be used. However, potassium carbonate is often preferred as it is a milder base and easier to handle. If using NaOH, be mindful that it can introduce water into the reaction, which may not be ideal. Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation, but they are more hazardous and can increase the likelihood of side reactions.[5]

Q3: What is C-alkylation and how can I minimize it?

A3: C-alkylation is a common side reaction in the Williamson ether synthesis with phenoxides.[3] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation, desired) or at the electron-rich ortho and para positions of the aromatic ring (C-alkylation, undesired). To minimize C-alkylation, it is crucial to use a polar aprotic solvent.

Q4: My reaction is very slow. What can I do to speed it up?

A4: If the reaction is proceeding slowly, you can try a few things. First, ensure your reagents and solvent are anhydrous. Second, you can gradually increase the reaction temperature in 10 °C increments, up to around 100 °C.[4] Finally, consider using a phase-transfer catalyst, such as a quaternary ammonium salt, which can help shuttle the phenoxide into the organic phase and accelerate the reaction.

Q5: What are the expected spectral characteristics of the final product?

  • ¹H NMR: Expect to see singlets for the two methyl groups on the phenoxy ring around δ 2.3 ppm, a singlet for the methoxy group protons around δ 3.9 ppm, and a singlet for the benzylic methylene protons (-O-CH₂-Ar) around δ 5.1 ppm. The aromatic protons will appear in the δ 6.7-7.9 ppm region, and the aldehyde proton will be a singlet far downfield, around δ 9.9 ppm.

  • ¹³C NMR: Look for the aldehyde carbon signal around δ 191-193 ppm, the benzylic carbon around δ 70 ppm, and the methoxy carbon around δ 56 ppm. The methyl carbons should appear around δ 21 ppm. The remaining aromatic carbons will be in the δ 110-160 ppm range.

  • IR Spectroscopy: Key peaks to look for include a strong C=O stretch for the aldehyde at approximately 1690-1705 cm⁻¹, C-O-C stretching vibrations for the ether linkages in the 1250-1050 cm⁻¹ region, and C-H stretches for the aromatic rings just above 3000 cm⁻¹.

References

  • Google Patents. (2015). RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectroscopic data for 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, a molecule featuring a substituted benzaldehyde core linked to a dimethylphenoxy group via a benzylic ether bridge. For professionals in synthetic chemistry and drug development, unequivocal structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process.

Here, we will dissect the predicted spectral characteristics of our target molecule and contrast them with key analogs. This comparative approach not only facilitates the structural elucidation of the primary compound but also offers a deeper understanding of how subtle modifications to a chemical structure manifest in its spectral data. The analysis is grounded in established principles of spectroscopy and supported by experimental data from publicly available databases and scientific literature for the analogous structures.

The Importance of a Multi-faceted Spectroscopic Approach

Relying on a single analytical technique can be misleading. A comprehensive analysis employing multiple spectroscopic methods provides orthogonal data points, creating a self-validating system for structural confirmation.

  • NMR (¹H and ¹³C) spectroscopy elucidates the carbon-hydrogen framework of a molecule, providing information on the chemical environment, connectivity, and relative number of different types of protons and carbons.

  • IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

  • Mass spectrometry determines the molecular weight of the molecule and can reveal structural information through the analysis of its fragmentation patterns.

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis Workflow cluster_validation Data Interpretation & Validation Compound Synthesized Compound (e.g., Target Molecule) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Sample IR IR Spectroscopy (FT-IR) Compound->IR Sample MS Mass Spectrometry (HRMS) Compound->MS Sample Structure Structural Elucidation NMR->Structure Provides C-H Framework IR->Structure Identifies Functional Groups MS->Structure Determines Molecular Weight & Fragmentation Purity Purity Assessment Structure->Purity

Workflow for Spectroscopic Analysis.

Part 1: Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols for sample preparation and data acquisition are critical. The methodologies described below are typical for the analysis of aromatic ethers and aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective for this class of compounds and has well-defined residual solvent peaks for referencing.[1] Tetramethylsilane (TMS) is added as an internal standard (0.0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used, which requires minimal sample preparation.

  • Data Acquisition:

    • A small amount of the solid or liquid sample is placed directly on the ATR crystal.

    • Spectra are collected in the mid-infrared range (4000–650 cm⁻¹).[1]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for accurate mass determination.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode ([M+H]⁺ or [M+Na]⁺) is typically used for this compound.

    • Mass Range: m/z 50–1000.

    • Data Analysis: The resulting spectrum is analyzed for the molecular ion peak to confirm the elemental composition. Fragmentation data (MS/MS) can be acquired to further support the proposed structure.

Part 2: Spectroscopic Analysis of this compound

The spectral data for the target molecule are predicted based on the known effects of its constituent functional groups and structural motifs, supported by experimental data from its analogs.

Structure: Chemical structure of this compound

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex but highly informative. Each unique proton environment gives rise to a distinct signal.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)~9.87Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and anisotropic effects. This is a characteristic aldehyde resonance.[2][3]
Benzaldehyde Ring (H-2, H-5, H-6)~7.40 - 7.85Multiplet (m)3HThese aromatic protons are influenced by the electron-withdrawing aldehyde group and the electron-donating methoxy and ether groups, leading to a complex splitting pattern.
Benzylic Methylene (-O-CH₂-Ar)~5.15Singlet (s)2HProtons on a carbon adjacent to two aromatic rings and an oxygen atom are significantly deshielded. The chemical shift for benzylic ethers is typically in this range.[4][5]
Methoxy (-OCH₃)~3.94Singlet (s)3HProtons of a methoxy group on an aromatic ring typically appear in this region.
Dimethylphenoxy Ring (H-2', H-4', H-6')~6.60 - 6.75Multiplet (m)3HThese protons are shielded by the electron-donating effect of the ether oxygen and the two methyl groups.
Methyl (-CH₃) x 2~2.29Singlet (s)6HThe two methyl groups are equivalent and appear as a single, sharp peak. Their chemical shift is typical for methyl groups attached to an aromatic ring.[6][7]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde Carbonyl (C=O)~191.0The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[8]
Aromatic Quaternary Carbons~164.5, 158.8, 139.1, 130.5Includes carbons attached to the methoxy group, the ether oxygen, and the methyl groups, which are deshielded and show no signal in a DEPT-135 experiment.
Aromatic CH Carbons~129.8, 125.1, 122.9, 114.3, 111.4Chemical shifts are dependent on the electronic effects of the substituents on the two aromatic rings.
Benzylic Methylene (-O-CH₂-Ar)~70.5The carbon is deshielded by the adjacent oxygen atom and aromatic ring.
Methoxy (-OCH₃)~56.0Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Methyl (-CH₃) x 2~21.4The two equivalent methyl carbons appear as a single peak in a region characteristic of alkyl groups on an aromatic ring.[6]
Predicted IR Spectrum (ATR)

G IR_Peaks Key IR Absorptions for Target Molecule Aldehyde C-H Stretch ~2830 & 2730 cm⁻¹ Carbonyl (C=O) Stretch ~1695 cm⁻¹ Aromatic C=C Stretch ~1600 & 1510 cm⁻¹ Asymmetric C-O-C Stretch ~1260 cm⁻¹ Symmetric C-O-C Stretch ~1140 cm⁻¹

Key IR functional group frequencies.

  • ~2830 and ~2730 cm⁻¹ (Aldehyde C-H Stretch): The presence of two distinct, medium-intensity bands is a hallmark of the aldehyde C-H bond, often appearing as a Fermi resonance doublet.[8][9]

  • ~1695 cm⁻¹ (C=O Stretch): A strong, sharp absorption corresponding to the stretching vibration of the conjugated aldehyde carbonyl group.

  • ~1600, ~1510 cm⁻¹ (Aromatic C=C Stretch): Medium to strong absorptions characteristic of the carbon-carbon double bonds within the aromatic rings.

  • ~1260 cm⁻¹ (Asymmetric C-O-C Stretch): A strong band associated with the aryl-alkyl ether linkage.

  • ~1140 cm⁻¹ (Symmetric C-O-C Stretch): Another characteristic ether band.

Predicted Mass Spectrum (ESI-TOF)

G Parent Parent Ion [M+H]⁺ m/z = 271.1329 Frag1 Fragment 1 [M - C₉H₁₀O]⁺ m/z = 135.0441 Parent->Frag1 Loss of 3,5-dimethylphenol Frag2 Fragment 2 [M - C₈H₇O₂]⁺ m/z = 135.0804 Parent->Frag2 Loss of 4-methoxybenzaldehyde

Predicted key fragmentation pathways.

  • Molecular Formula: C₁₇H₁₈O₃

  • Exact Mass: 270.1256

  • Predicted [M+H]⁺: m/z 271.1329

  • Key Fragmentation: The most probable fragmentation pathway is the cleavage of the benzylic ether bond, which is the weakest linkage. This would lead to two primary fragment ions:

    • A fragment corresponding to the 4-methoxybenzyl cation (m/z ~135).

    • A fragment corresponding to the 3,5-dimethylphenoxyl radical or related ions.

Part 3: Comparative Analysis with Analogs

By comparing the target molecule's predicted spectra with the known experimental data of its structural components and analogs, we can build a stronger case for its identity.

Table 1: Comparative ¹H NMR Data (Key Signals, δ ppm)
CompoundAldehyde H (~9.8)Benzylic CH₂ (~5.1)Methoxy H (~3.9)Phenolic OHAromatic H'sMethyl H's (~2.3)
Target Molecule (Predicted) -~6.6-6.7, 7.4-7.8
4-Methoxybenzaldehyde [10][11][12]--~6.9, 7.8-
3,5-Dimethylphenol [6][7][13]---✓ (~5.7)~6.4-6.5
Dibenzyl Ether [5]-✓ (~4.5)--~7.3-
3-(Phenoxymethyl)-4-methoxybenzaldehyde (Analog) -~6.9-7.9-
3-[(3,5-Dimethylphenoxy)methyl]-benzaldehyde (Analog) --~6.6-7.8
  • Analysis: The comparison clearly isolates the contributions of each structural part. 4-Methoxybenzaldehyde provides the baseline signals for the substituted benzaldehyde portion. 3,5-Dimethylphenol confirms the chemical shifts for the protons on the other aromatic ring and the methyl groups, while also highlighting the diagnostic absence of the broad phenolic -OH peak in our ether-linked target molecule. The data for dibenzyl ether helps to confirm the chemical shift region for the crucial benzylic methylene protons.

Table 2: Comparative IR Data (Key Absorptions, cm⁻¹)
CompoundAldehyde C-H (~2730, 2830)Carbonyl C=O (~1690)Ether C-O-C (~1250)Phenolic O-H (broad)
Target Molecule (Predicted) -
4-Methoxybenzaldehyde [10][11]--
3,5-Dimethylphenol [6]---
Dibenzyl Ether [5]---
  • Analysis: The IR data provides a straightforward confirmation of functional groups. The target molecule is expected to show a unique combination of absorptions: the aldehyde C-H and C=O stretches from the benzaldehyde moiety, and the strong C-O-C ether stretch, while critically lacking the broad O-H band that would be present in the 3,5-dimethylphenol precursor.

Table 3: Comparative Mass Spectrometry Data (Molecular Ion)
CompoundMolecular FormulaExact MassObserved Ion ([M+H]⁺ or M⁺˙)
Target Molecule (Predicted) C₁₇H₁₈O₃270.1256271.1329
4-Methoxybenzaldehyde [10][12][14]C₈H₈O₂136.0524136 (M⁺˙) or 137.0597 ([M+H]⁺)
3,5-Dimethylphenol [6]C₈H₁₀O122.0732122 (M⁺˙) or 123.0804 ([M+H]⁺)
3-(Phenoxymethyl)-4-methoxybenzaldehyde (Analog) C₁₅H₁₄O₃242.0943243.1016
  • Analysis: High-resolution mass spectrometry provides the most definitive evidence for the elemental composition. The predicted mass of the target molecule is distinct from its precursors and analogs. The difference in mass between the target and its unmethylated analog (270.1256 vs. 242.0943) corresponds precisely to the addition of two methyl groups (2 x CH₂ = 28.0313 Da), providing a powerful correlative check.

Conclusion

The structural elucidation of this compound is robustly achieved through a synergistic application of NMR, IR, and mass spectrometry. By predicting the spectral features based on established principles and comparing them against the experimental data of simpler, related analogs, a high degree of confidence in the assigned structure can be attained. This comparative guide illustrates a logical, evidence-based workflow that is fundamental to research in synthetic and medicinal chemistry, ensuring the unambiguous identification of novel molecular entities.

References

  • ResearchGate. Theoretical chemical shift and experimental chemical shift of benzyl ethers. Available at: [Link]

  • PubChem. 4-Methoxybenzaldehyde. Available at: [Link]

  • Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Available at: [Link]

  • National Center for Biotechnology Information (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PubMed Central. Available at: [Link]

  • Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives. Available at: [Link]

  • PubChem. 3,5-Dimethylphenol. Available at: [Link]

  • SpectraBase. Benzyl tert-butyl ether - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • FooDB. Showing Compound 3,5-Dimethylphenol (FDB007241). Available at: [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

  • Janes, D., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 73(10), 967-974. Available at: [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. Available at: [Link]

  • University of Regensburg. NMR Chart. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. Available at: [Link]

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  • SpectraBase. 3,5-Dimethylphenol - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • PubChem. 3-Methoxybenzaldehyde. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Jumal, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Available at: [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Available at: [Link]

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A Comparative Guide to Purity Assessment of Synthesized 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized compound is not merely a quality benchmark; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a novel molecule like 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, which holds potential as a key intermediate or a pharmacologically active agent, even trace impurities can lead to erroneous biological data, unpredictable side effects, or failed clinical trials. Impurities may arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Therefore, a robust, multi-faceted analytical strategy is imperative to unequivocally establish the purity and identity of the final compound.

This guide provides an in-depth comparison of orthogonal analytical techniques essential for assessing the purity of this compound. We will delve into the causality behind methodological choices, present self-validating experimental protocols, and offer insights into data interpretation, adhering to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability.[1][2][3][4][5]

An Integrated Strategy for Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment relies on an integrated approach, where the strengths of one technique compensate for the limitations of another. This guide will focus on a powerful combination of chromatographic and spectroscopic methods, culminating in elemental analysis for ultimate empirical formula confirmation.

Integrated_Purity_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment Synthesized_Product Crude Synthesized Product HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC Primary Assay GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS Orthogonal Check NMR NMR Spectroscopy (Structural Identity) Synthesized_Product->NMR Structural Proof Final_Report Certificate of Analysis (Purity Statement) HPLC->Final_Report GCMS->Final_Report EA Elemental Analysis (Formula Confirmation) NMR->EA If structure is confirmed NMR->Final_Report EA->Final_Report GCMS_Workflow Sample Sample in Volatile Solvent Injector Vaporization (280°C) Sample->Injector Column GC Column (Separation) Injector->Column IonSource Ion Source (EI) (Fragmentation) Column->IonSource Eluted Analytes MassAnalyzer Mass Analyzer (m/z Sorting) IonSource->MassAnalyzer Detector Detector & Data System MassAnalyzer->Detector

Sources

A Comparative Guide to Aldehyde Derivatives in Functional Assays: Spotlight on 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, aldehyde derivatives represent a versatile and highly reactive class of compounds.[1] Their inherent electrophilicity allows for covalent interactions with biological nucleophiles, making them adept as enzyme inhibitors, molecular probes, and therapeutic agents.[2] This guide provides a comparative analysis of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde against a selection of other functionally diverse aldehyde derivatives. We will delve into their performance in various functional assays, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive resource for selecting and evaluating these potent molecules.

The Subject of Comparison: this compound

Structure and Hypothesized Activity Profile

The 3,5-dimethylphenoxy group is structurally related to 3,5-dimethylaminophenol (3,5-DMAP), which has demonstrated selective cytotoxic effects against non-small cell lung cancer cells (A549) by inducing oxidative stress.[3] This suggests that the 3,5-dimethylphenoxy moiety could confer cytotoxic or anticancer properties. The 4-methoxybenzaldehyde (p-anisaldehyde) core is a common scaffold in medicinal chemistry, and its derivatives have been explored for a range of activities, including antimicrobial and phosphodiesterase inhibition.[4][5]

Based on this structural deconstruction, we hypothesize that this compound may exhibit:

  • Anticancer/Cytotoxic Activity: Primarily driven by the 3,5-dimethylphenoxy group, potentially through the induction of apoptosis or cell cycle arrest in cancer cells.

  • Enzyme Inhibitory Activity: The benzaldehyde core, coupled with its substituents, could target specific enzymes, such as phosphodiesterases or proteases.

  • Antimicrobial Activity: A common feature of many substituted benzaldehydes.

To contextualize these hypothesized activities, we will now compare this molecule to other aldehyde derivatives with established performance in functional assays.

Comparative Aldehyde Derivatives

For this guide, we have selected a panel of aldehyde derivatives that showcase the chemical and functional diversity within this compound class:

  • 3,5-Dimethoxybenzaldehyde: A naturally occurring antifungal agent.

  • Benzyloxybenzaldehyde Derivatives: A class of compounds with demonstrated anticancer activity.

  • Peptidomimetic Aldehydes: Potent, targeted inhibitors of viral proteases.

  • 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Derivatives: Selective inhibitors of phosphodiesterase 4D (PDE4D).

The following sections will detail the functional assay performance of these comparators.

Performance in Functional Assays: A Comparative Analysis

Cytotoxicity and Anticancer Activity

A primary application for novel aldehyde derivatives is in oncology research. The cytotoxicity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Compound ClassCell Line(s)Assay TypeKey FindingsReference(s)
3,5-Dimethylaminophenol (related to the subject compound) A549 (Lung Cancer), HLF (Lung Fibroblast)MTS AssaySelectively cytotoxic to A549 cancer cells over normal fibroblasts.[3]
Benzyloxybenzaldehyde Derivatives HL-60 (Promyelocytic Leukemia)MTT AssaySeveral derivatives show significant activity at concentrations of 1-10 µM.[6]
N-acyl-3,5-bis(benzylidene)-4-piperidone hydrochlorides Ca9-22, HSC-2, HSC-3, HSC-4 (Squamous Cell Carcinomas)Cytotoxicity AssaySubmicromolar CC50 values, with high selectivity indices against non-malignant cells.[7]
Dimethoxyaryl-Sesquiterpene Derivatives MCF-7 (Breast Cancer)Cytotoxicity AssayIC50 values ranging from 9.0 to 25 µM, with selectivity over non-tumor cells.[8]

These data highlight that the substitution pattern on the benzaldehyde ring is critical for potent and selective anticancer activity. The hypothesized cytotoxicity of this compound warrants experimental validation using similar assays.

Antifungal Activity

The prevalence of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. Benzaldehyde derivatives have emerged as a promising class of compounds in this therapeutic area.

CompoundFungal Strain(s)Assay TypeKey FindingsReference(s)
3,5-Dimethoxybenzaldehyde Aspergillus fumigatus (MAPK mutants), Saccharomyces cerevisiae (cell wall integrity mutants)Broth Microdilution100% growth inhibition of A. fumigatus mutants at 0.8 mM; potent activity against S. cerevisiae mutants at 1.0-5.0 mM.[6][9]

The antifungal activity of 3,5-dimethoxybenzaldehyde appears to be mediated through the disruption of cell wall integrity pathways, highlighting a specific mechanism of action.[9]

Enzyme Inhibition

The electrophilic nature of the aldehyde functional group makes it an excellent "warhead" for covalently modifying the active sites of enzymes, particularly cysteine and serine proteases.

Compound ClassTarget EnzymeAssay TypeKey FindingsReference(s)
Peptidomimetic Aldehydes Enterovirus 71 3C Protease, SARS-CoV-2 3CL ProteaseEnzyme Inhibition AssayPotent inhibition with IC50 values in the nanomolar to low micromolar range.[2]
Aza-peptide Aldehydes Proteasome, CaspasesFluorometric Enzyme AssayLow to mid-micromolar inhibition with high selectivity for target proteases.[10][11]
3-(Cyclopentyloxy)-4-methoxybenzaldehyde Derivatives Phosphodiesterase 4D (PDE4D)Enzyme Inhibition AssayPotent and selective inhibition of PDE4D over other PDE4 isoforms.[12]

These examples underscore the potential for fine-tuning the selectivity of aldehyde inhibitors through modifications of the peptide or small molecule scaffold attached to the aldehyde group.

Experimental Protocols

To facilitate the evaluation of novel aldehyde derivatives like this compound, we provide detailed protocols for key functional assays.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test aldehyde derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antifungal Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Principle: A standardized fungal inoculum is exposed to serial dilutions of the test compound in a liquid broth medium. Fungal growth is assessed after a defined incubation period.

Protocol:

  • Compound Preparation: Prepare a stock solution of the aldehyde derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well plate containing fungal growth medium.

  • Inoculum Preparation: Prepare a standardized fungal suspension according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at the optimal temperature for the specific fungal strain for 24-48 hours.

  • Growth Assessment: Determine fungal growth by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the control.

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes involved, we provide the following diagrams.

Hypothesized Apoptotic Pathway Induced by Cytotoxic Aldehydes Aldehyde Cytotoxic Aldehyde Derivative ROS Increased Reactive Oxygen Species (ROS) Aldehyde->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by cytotoxic aldehydes.

General Workflow for Functional Assay Screening Synthesis Compound Synthesis and Characterization PrimaryScreen Primary Screening (e.g., Cytotoxicity Assay) Synthesis->PrimaryScreen HitSelection Hit Selection and IC50 Determination PrimaryScreen->HitSelection SecondaryAssay Secondary Assays (e.g., Enzyme Inhibition, Apoptosis) HitSelection->SecondaryAssay LeadOptimization Lead Optimization SecondaryAssay->LeadOptimization

Caption: General workflow for functional assay screening of novel compounds.

Conclusion and Future Directions

While the full biological activity profile of this compound remains to be experimentally determined, a comparative analysis with structurally and functionally related aldehyde derivatives provides a strong foundation for guiding future research. The data presented herein suggest that this compound is a promising candidate for evaluation in anticancer, antifungal, and enzyme inhibition assays. The provided protocols and workflows offer a practical starting point for researchers to undertake these investigations. Further structure-activity relationship (SAR) studies, involving systematic modifications of the phenoxy and benzaldehyde moieties, will be crucial in optimizing the potency and selectivity of this and related aldehyde derivatives for specific therapeutic applications.

References

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A Comparative Guide to the Synthesis of Substituted Benzaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzaldehydes are pivotal intermediates in the fine chemical industry, serving as foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and specialty materials. The strategic introduction of the formyl group onto a benzene ring, often in the presence of various substituents, dictates the ultimate molecular architecture and biological activity of the target compounds. Consequently, the choice of synthetic methodology is a critical decision in any research and development campaign, directly impacting yield, purity, scalability, and cost-effectiveness.

This guide provides a comparative analysis of the most pertinent and widely employed methods for the synthesis of substituted benzaldehydes. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the design and execution of synthetic routes.

Electrophilic Aromatic Substitution: The Formylation Reactions

The direct introduction of a formyl group onto an aromatic ring via electrophilic aromatic substitution is a cornerstone of benzaldehyde synthesis. Several named reactions fall under this category, each with its unique set of reagents, substrate scope, and regioselectivity.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3]

Mechanism of Action:

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. The electron-rich aromatic ring then attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired benzaldehyde.

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Arene Electron-rich Arene (e.g., Aniline, Phenol) Iminium_salt Iminium Salt Intermediate Arene->Iminium_salt + Vilsmeier Reagent (Electrophilic Attack) Benzaldehyde Substituted Benzaldehyde Iminium_salt->Benzaldehyde + H₂O H2O H₂O (Hydrolysis)

Figure 1: Simplified workflow of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde from Anisole

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place 20 mL of anhydrous DMF.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 15.3 g (0.1 mol) of phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes. The Vilsmeier reagent will form as a crystalline solid.

  • Add 10.8 g (0.1 mol) of anisole dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and maintain this temperature with stirring for 3 hours.

  • Cool the reaction mixture to room temperature and pour it slowly into 200 g of crushed ice in a beaker.

  • Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the ether.

  • Purify the crude product by vacuum distillation to obtain 4-methoxybenzaldehyde.

Advantages:

  • Relatively mild reaction conditions compared to Friedel-Crafts acylation.

  • High yields for electron-rich aromatic compounds like anilines, phenols, and their derivatives.[2]

  • The Vilsmeier reagent is a weaker electrophile than acyl halides, leading to higher selectivity.[2]

Disadvantages:

  • Generally not suitable for electron-deficient aromatic rings.

  • The use of phosphorus oxychloride can be hazardous and requires careful handling.

  • The reaction can be sensitive to steric hindrance on the aromatic substrate.

The Gattermann Reaction

The Gattermann reaction is a classic method for the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][4] A significant modification of this reaction, which avoids the use of highly toxic gaseous HCN, employs zinc cyanide (Zn(CN)₂) and HCl.[5]

Mechanism of Action:

The reaction proceeds through the in situ formation of formimidoyl chloride, which then complexes with the Lewis acid to generate the electrophilic species. The aromatic ring attacks this electrophile, and subsequent hydrolysis of the resulting aldimine yields the benzaldehyde.

G HCN_HCl HCN + HCl Electrophile Electrophile [HC=NH₂]⁺AlCl₄⁻ HCN_HCl->Electrophile + AlCl₃ AlCl3 AlCl₃ Arene Aromatic Compound Aldimine Aldimine Intermediate Arene->Aldimine + Electrophile Benzaldehyde Substituted Benzaldehyde Aldimine->Benzaldehyde + H₂O H2O H₂O (Hydrolysis)

Figure 2: Simplified workflow of the Gattermann reaction.

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) from Mesitylene

  • In a three-necked flask fitted with a reflux condenser, a mechanical stirrer, and a gas inlet tube, place 24 g (0.2 mol) of anhydrous mesitylene and 30 g of anhydrous aluminum chloride in 100 mL of anhydrous carbon disulfide.

  • Cool the flask in an ice bath.

  • Pass a slow stream of dry hydrogen chloride gas through the mixture while adding a solution of 10.5 g (0.2 mol) of hydrogen cyanide in 50 mL of anhydrous carbon disulfide dropwise.

  • After the addition is complete, continue to pass HCl gas for another hour.

  • Allow the mixture to stand at room temperature overnight.

  • Decompose the reaction mixture by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation.

  • Purify the residue by vacuum distillation to obtain mesitaldehyde.

Advantages:

  • Applicable to a range of aromatic hydrocarbons and phenols.

  • The use of zinc cyanide in the modified version enhances safety by avoiding the handling of gaseous HCN.[5]

Disadvantages:

  • The use of highly toxic cyanides is a major drawback.

  • The reaction is generally not suitable for compounds with strongly deactivating substituents.[4]

  • Strict anhydrous conditions are necessary for the reaction to proceed efficiently.

The Duff Reaction

The Duff reaction is a formylation method primarily used for the synthesis of ortho-hydroxybenzaldehydes from phenols, employing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[6][7]

Mechanism of Action:

In the presence of an acid, HMTA generates an electrophilic iminium ion. The electron-rich phenol attacks this ion, preferentially at the ortho position, to form an aminomethylated intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde product.[8]

Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

  • In a round-bottom flask, mix 20.6 g (0.1 mol) of 2,4-di-tert-butylphenol, 14.0 g (0.1 mol) of hexamethylenetetramine, and 100 mL of glacial acetic acid.

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture and pour it into a mixture of 100 mL of water and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to boiling for 15 minutes to hydrolyze the intermediate.

  • Cool the mixture to room temperature, which will cause the product to crystallize.

  • Collect the solid product by filtration, wash with water, and recrystallize from aqueous ethanol to obtain pure 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

Advantages:

  • A direct route to ortho-hydroxybenzaldehydes.

  • Milder conditions compared to the Reimer-Tiemann reaction.[7]

Disadvantages:

  • Yields are often low to moderate, typically in the range of 15-20%.[9]

  • The reaction is generally limited to phenols and some activated aromatic amines.[7]

  • The reaction can be slow and may require long reaction times.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution.[10][11]

Mechanism of Action:

The reaction proceeds via the formation of dichlorocarbene (:CCl₂) from the reaction of chloroform with a strong base. The phenoxide ion, which is more nucleophilic than phenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the salicylaldehyde derivative.[12]

Experimental Protocol: Synthesis of Salicylaldehyde from Phenol

  • Dissolve 9.4 g (0.1 mol) of phenol in 40 mL of 25% aqueous sodium hydroxide solution in a three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to 60-65 °C on a water bath.

  • Add 12 g (0.1 mol) of chloroform dropwise with vigorous stirring over a period of 1 hour.

  • After the addition is complete, continue heating and stirring for another 2 hours.

  • Steam distill the reaction mixture to remove unreacted chloroform.

  • Acidify the remaining solution with dilute sulfuric acid.

  • Steam distill again to isolate the salicylaldehyde.

  • Extract the distillate with diethyl ether, dry the ether layer over anhydrous sodium sulfate, and remove the ether by distillation.

  • Purify the crude salicylaldehyde by vacuum distillation.

Advantages:

  • A well-established method for the synthesis of ortho-hydroxybenzaldehydes.

  • The starting materials are readily available and inexpensive.

Disadvantages:

  • Yields are often moderate, typically ranging from 20-60%.[13]

  • The reaction can produce a mixture of ortho and para isomers, with the ortho isomer usually predominating.

  • The use of chloroform, a toxic and potentially carcinogenic solvent, is a significant drawback.

  • The reaction is highly exothermic and can be difficult to control on a large scale.[11]

Oxidation of Substituted Toluenes

The oxidation of the methyl group of substituted toluenes is an industrially important route for the synthesis of benzaldehydes. This method can be achieved using various oxidizing agents and catalytic systems.

Mechanism of Action:

The oxidation of toluene to benzaldehyde can proceed through a free-radical chain mechanism, often initiated by a metal catalyst. The catalyst facilitates the formation of a benzyl radical, which then reacts with oxygen to form a peroxy radical. This intermediate can then be converted to the aldehyde through various pathways.

Experimental Protocol: Catalytic Oxidation of p-Xylene to p-Tolualdehyde

  • In a high-pressure autoclave, place a solution of p-xylene in acetic acid.

  • Add a catalytic amount of a transition metal salt, such as cobalt(II) acetate, and a bromide promoter, like sodium bromide.

  • Pressurize the autoclave with air or oxygen and heat the mixture to the desired temperature (e.g., 100-150 °C).

  • Maintain the reaction under pressure with vigorous stirring for a specified time.

  • After cooling and depressurizing the reactor, the product mixture is analyzed.

  • The p-tolualdehyde can be isolated and purified by distillation.

Advantages:

  • Utilizes readily available and relatively inexpensive starting materials.

  • Can be adapted for large-scale industrial production.

Disadvantages:

  • Over-oxidation to the corresponding benzoic acid is a common side reaction, which can reduce the selectivity for the aldehyde.[14]

  • The reaction often requires high temperatures and pressures.

  • The use of heavy metal catalysts can have environmental implications.

Reduction of Substituted Benzoic Acid Derivatives

The selective reduction of benzoic acid derivatives, such as acyl chlorides, esters, and nitriles, to the corresponding aldehydes is a valuable synthetic strategy.

Mechanism of Action:

The choice of reducing agent is crucial for stopping the reduction at the aldehyde stage and preventing further reduction to the alcohol. Common methods involve the use of metal hydrides or catalytic hydrogenation. For example, the Rosenmund reduction utilizes catalytic hydrogenation of an acyl chloride over a poisoned palladium catalyst (e.g., Pd on BaSO₄).

Experimental Protocol: Reduction of 4-Chlorobenzoyl Chloride to 4-Chlorobenzaldehyde

  • In a round-bottom flask, dissolve 17.5 g (0.1 mol) of 4-chlorobenzoyl chloride in 100 mL of anhydrous toluene.

  • Add 1 g of a palladium on barium sulfate catalyst (5% Pd).

  • Bubble hydrogen gas through the solution with vigorous stirring at room temperature.

  • Monitor the reaction progress by the cessation of HCl evolution (tested with moist litmus paper).

  • Once the reaction is complete, filter off the catalyst.

  • Remove the toluene by distillation under reduced pressure.

  • The residue is the crude 4-chlorobenzaldehyde, which can be further purified by vacuum distillation or recrystallization.

Advantages:

  • High yields and selectivity can be achieved with the appropriate choice of substrate and reducing agent.

  • A wide variety of functional groups can be tolerated.

Disadvantages:

  • The preparation of the starting benzoic acid derivative may require an additional synthetic step.

  • Some reducing agents can be expensive or hazardous to handle.

  • Over-reduction to the alcohol is a potential side reaction.

The Sommelet Reaction

The Sommelet reaction provides a method for converting benzyl halides to the corresponding benzaldehydes using hexamethylenetetramine (HMTA) followed by hydrolysis.[15][16]

Mechanism of Action:

The benzyl halide first reacts with HMTA to form a quaternary ammonium salt. Upon heating in aqueous solution, this salt hydrolyzes to form an imine, which is then further hydrolyzed to the aldehyde.[15]

G Benzyl_halide Substituted Benzyl Halide Quaternary_salt Quaternary Ammonium Salt Benzyl_halide->Quaternary_salt + HMTA HMTA HMTA Benzaldehyde Substituted Benzaldehyde Quaternary_salt->Benzaldehyde + H₂O, Heat H2O_heat H₂O, Heat (Hydrolysis)

Figure 3: Simplified workflow of the Sommelet reaction.

Experimental Protocol: Synthesis of p-Nitrobenzaldehyde from p-Nitrobenzyl Bromide

  • In a round-bottom flask, dissolve 21.6 g (0.1 mol) of p-nitrobenzyl bromide and 14.0 g (0.1 mol) of hexamethylenetetramine in 150 mL of 50% aqueous acetic acid.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and extract it with diethyl ether.

  • Wash the ether extract with water, sodium bicarbonate solution, and again with water.

  • Dry the ether solution over anhydrous sodium sulfate and evaporate the solvent.

  • The crude p-nitrobenzaldehyde can be purified by recrystallization from ethanol.

Advantages:

  • A one-pot procedure from readily available benzyl halides.

  • Avoids the use of strong oxidizing or reducing agents.

  • Tolerates a variety of functional groups on the aromatic ring, including electron-withdrawing groups.[15]

Disadvantages:

  • Yields can be variable and are typically in the range of 50-80%.[15]

  • The reaction is generally limited to primary benzylic halides.[15]

  • The formation of by-products, such as the corresponding benzylamine, can occur.

Modern and Green Approaches

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for the synthesis of substituted benzaldehydes. These approaches often focus on the use of catalysis, alternative energy sources, and environmentally benign reagents.

Palladium-Catalyzed Formylation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aromatic aldehydes. These methods typically involve the reaction of an aryl halide or triflate with a formylating agent in the presence of a palladium catalyst and a suitable ligand. One approach utilizes formic acid as a convenient and environmentally friendly source of carbon monoxide.[17]

Advantages:

  • High functional group tolerance.

  • Milder reaction conditions compared to many classical methods.

  • Avoids the use of toxic carbon monoxide gas.

Disadvantages:

  • The cost of the palladium catalyst can be a concern for large-scale synthesis.

  • Optimization of the catalyst, ligand, and reaction conditions is often required.

Biocatalytic Synthesis

The use of enzymes as catalysts offers a green and highly selective alternative for the synthesis of substituted benzaldehydes. For instance, peroxygenases have been shown to catalyze the oxidation of substituted toluenes to the corresponding benzaldehydes with high regio- and chemoselectivity.[16]

Advantages:

  • High selectivity, often avoiding over-oxidation.[16]

  • Mild reaction conditions (room temperature and atmospheric pressure).

  • Environmentally friendly, using water as a solvent and hydrogen peroxide as a green oxidant.

Disadvantages:

  • Enzyme stability and activity can be a challenge.

  • The substrate scope may be limited by the enzyme's specificity.

  • The cost and availability of the enzyme can be a factor.

Electrosynthesis

Electrochemical methods provide a powerful and sustainable approach to organic synthesis by using electricity to drive chemical reactions. The electrosynthesis of benzaldehydes can be achieved through the oxidation of substituted toluenes or benzyl alcohols.[13][18]

Advantages:

  • Avoids the use of stoichiometric chemical oxidants, reducing waste.

  • High selectivity can be achieved by controlling the electrode potential.

  • Can be powered by renewable energy sources.

Disadvantages:

  • Requires specialized electrochemical equipment.

  • The efficiency of the reaction can be influenced by factors such as electrode material, electrolyte, and solvent.

Comparative Summary

Synthesis MethodStarting MaterialReagentsTypical YieldAdvantagesDisadvantages
Vilsmeier-Haack Electron-rich arenesDMF, POCl₃ (or similar)Good to ExcellentMild conditions, high yields for activated ringsLimited to electron-rich arenes, hazardous reagents
Gattermann Aromatic compoundsHCN/HCl, Lewis acidModerate to GoodApplicable to various arenesHighly toxic reagents, requires anhydrous conditions
Duff Phenols, anilinesHexamethylenetetramine, acidLow to ModerateDirect ortho-formylation of phenolsGenerally low yields, limited substrate scope
Reimer-Tiemann PhenolsChloroform, strong baseModerateInexpensive reagents, ortho-selectivityUse of toxic chloroform, exothermic, moderate yields
Oxidation of Toluenes Substituted toluenesOxidizing agent, catalystVariableInexpensive starting materials, scalableOver-oxidation to carboxylic acid, harsh conditions
Reduction of Benzoic Acid Derivatives Benzoic acid derivativesReducing agent (e.g., H₂/Pd)Good to ExcellentHigh selectivity, good functional group toleranceRequires pre-functionalized starting material
Sommelet Reaction Benzyl halidesHexamethylenetetramineModerate to GoodOne-pot, tolerates various functional groupsLimited to primary benzyl halides, variable yields
Palladium-Catalyzed Aryl halides/triflatesFormylating agent, Pd catalystGood to ExcellentHigh functional group tolerance, mild conditionsCatalyst cost, requires optimization
Biocatalysis Substituted toluenes/phenolsEnzyme, oxidant (e.g., H₂O₂)VariableHigh selectivity, green conditionsEnzyme stability and cost, limited substrate scope
Electrosynthesis Toluenes, benzyl alcoholsElectricityGood to ExcellentGreen, high selectivity, avoids chemical oxidantsRequires specialized equipment, optimization needed

Conclusion

The synthesis of substituted benzaldehydes can be accomplished through a variety of methods, each with its own set of strengths and weaknesses. The classical formylation reactions, while historically significant, often suffer from the use of hazardous reagents and may have limited substrate scope or yield. Oxidation and reduction pathways offer viable alternatives, particularly for large-scale production, though selectivity can be a challenge.

Modern methods, including palladium-catalyzed formylation, biocatalysis, and electrosynthesis, represent the forefront of innovation in this field. These approaches offer significant advantages in terms of sustainability, selectivity, and functional group tolerance. As the demand for greener and more efficient chemical processes continues to grow, these modern techniques are poised to play an increasingly important role in the synthesis of substituted benzaldehydes for the pharmaceutical and fine chemical industries. The selection of the optimal synthetic route will ultimately depend on a careful consideration of the specific target molecule, desired scale, and available resources.

References

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benchmarking the performance of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Performance Benchmark: 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde as a Synthetic Intermediate

A Comparative Guide for Medicinal Chemists and Process Development Scientists

This guide provides a comprehensive performance evaluation of this compound as a key synthetic intermediate. In the landscape of drug discovery and development, the selection of building blocks is a critical decision point, profoundly influencing reaction efficiency, scalability, and the impurity profile of the final active pharmaceutical ingredient (API). This document moves beyond a simple cataloging of properties to offer a comparative benchmark against commonly used alternative benzaldehyde derivatives. The analysis is grounded in established reaction mechanisms and supported by experimental data from peer-reviewed literature, providing a predictive framework for researchers considering the integration of this specific intermediate into their synthetic routes.

Structural and Reactivity Profile of the Target Intermediate

The performance of a synthetic intermediate is dictated by its electronic and steric properties. This compound is a bespoke building block with distinct features that must be understood to predict its behavior in chemical transformations.

  • Aldehyde Functional Group: The formyl group is the primary site of reaction, acting as an electrophile. Its reactivity is modulated by the substituents on the aromatic ring.

  • 4-Methoxy Group: This is a strong electron-donating group (EDG) via resonance (+R effect). It increases the electron density of the aromatic ring and, to a lesser extent, the carbonyl oxygen, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

  • 3-[(3,5-Dimethylphenoxy)methyl] Group: This is a sterically demanding substituent located ortho to the aldehyde. The ether linkage is flexible, but the overall bulk of the 3,5-dimethylphenoxy moiety can impose significant steric hindrance, potentially impeding the approach of nucleophiles to the carbonyl carbon. Electronically, the phenoxy and methyl groups are also weakly electron-donating.

Collectively, the electronic nature of the substituents suggests that the aldehyde carbonyl of the target molecule will be slightly less reactive towards nucleophiles than benzaldehydes bearing electron-withdrawing groups. However, the most significant factor influencing its performance is likely to be the steric bulk at the C3 position.

Comparative Benchmarking in Key Synthetic Transformations

To objectively assess its utility, we benchmark the predicted performance of this compound against a panel of alternative benzaldehydes in cornerstone organic reactions. The alternatives have been selected to represent a spectrum of electronic and steric properties:

  • Vanillin: Structurally similar, with a hydroxyl group instead of the bulkier ether-linked substituent.

  • 3,5-Dimethylbenzaldehyde: Features electron-donating methyl groups but lacks the methoxy and large phenoxymethyl substituents.[1]

  • 4-Nitrobenzaldehyde: Contains a strong electron-withdrawing group (EWG), enhancing the aldehyde's electrophilicity.[1]

  • 3-Phenoxybenzaldehyde: Shares the phenoxy moiety but lacks the additional methoxy and dimethyl groups. It is a key intermediate in the synthesis of pyrethroid insecticides.[2]

The formation of an imine (Schiff base) through condensation with a primary amine is a fundamental reaction in medicinal chemistry. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.

Causality of Experimental Choice: The rate-determining step of this reaction is often the initial nucleophilic attack or the subsequent dehydration. The electrophilicity of the aldehyde carbonyl is paramount. Aldehydes with EWGs typically react faster.[1]

Predictive Analysis for Target Intermediate: The electron-donating nature of the methoxy and dimethylphenoxy groups in our target molecule is expected to result in a moderate reaction rate, likely slower than 4-nitrobenzaldehyde but comparable to other electron-rich benzaldehydes. The primary challenge will be the steric hindrance from the C3 substituent, which may necessitate longer reaction times, higher temperatures, or the use of a Lewis acid catalyst to activate the carbonyl group.

Table 1: Comparative Performance in Schiff Base Formation

Aldehyde DerivativeSubstituent EffectExpected Relative ReactivityTypical YieldsReference
4-NitrobenzaldehydeStrong Electron-WithdrawingHigh>90%[1]
BenzaldehydeNeutralModerate85-95%[1]
3,5-DimethylbenzaldehydeElectron-DonatingModerate to Low70-85%[1]
VanillinElectron-Donating (OH, OMe)Moderate to Low80-90%[3]
Target Intermediate Electron-Donating, Sterically Hindered Low (Predicted) <70% (Predicted) N/A

Diagram 1: General Workflow for Schiff Base Formation

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Aldehyde in Solvent (e.g., Ethanol) C Combine Reactant Solutions in Reaction Vessel A->C B Dissolve Primary Amine in Solvent B->C D Heat under Reflux (e.g., 5 hours) C->D E Cool to Room Temperature D->E F Filter Precipitated Product E->F G Wash with Cold Solvent F->G H Dry in Vacuo G->H I I H->I Characterization (NMR, IR, MS)

Caption: Experimental workflow for a typical Schiff base synthesis.

This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form a new carbon-carbon double bond.

Causality of Experimental Choice: The reaction is sensitive to both electronic and steric effects. While electron-withdrawing groups on the benzaldehyde can accelerate the reaction, severe steric hindrance around the aldehyde can significantly reduce yields by inhibiting the formation of the initial aldol-type adduct.

Predictive Analysis for Target Intermediate: The steric bulk of the 3-[(3,5-dimethylphenoxy)methyl] group is anticipated to be the dominant factor. This substituent will likely clash with the incoming nucleophile, potentially leading to low yields or requiring specialized catalysts and conditions to overcome the steric barrier. The performance is expected to be significantly poorer than less hindered alternatives like vanillin or 4-chloro-3-nitrobenzaldehyde.[4]

Table 2: Comparative Performance in Knoevenagel Condensation

Aldehyde DerivativeActive Methylene CompoundYieldReference
4-Chloro-3-nitrobenzaldehydeMalononitrileHigh (Typical)[4]
Substituted BenzaldehydesVariousGenerally Good[4]
Target Intermediate Malononitrile Low (Predicted) N/A

Diagram 2: Knoevenagel Condensation Pathway

Caption: General reaction scheme for Knoevenagel condensation.

Experimental Protocol: Benchmarking Schiff Base Formation

To provide a framework for empirical validation, the following self-validating protocol is described. This procedure includes checkpoints to assess reaction progress and purity.

Materials:

  • This compound (Target Intermediate)

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and TLC setup.

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the target intermediate (10 mmol) in absolute ethanol (30 mL). In a separate beaker, dissolve aniline (10 mmol) in absolute ethanol (10 mL).

  • Reaction Setup: Add the aniline solution to the flask containing the aldehyde. Add 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction Monitoring (Trustworthiness Checkpoint 1): Stir the mixture at room temperature and monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction progress.

  • Heating: If no significant reaction occurs at room temperature after 2 hours (a likely outcome due to predicted low reactivity), equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

  • Reaction Monitoring (Trustworthiness Checkpoint 2): Continue monitoring by TLC every hour. The reaction is complete when the aldehyde spot is no longer visible.

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the Schiff base.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Validation: Dry the product and determine the yield. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Compare the yield and reaction time to parallel experiments run with the alternative aldehydes listed in Table 1.

Conclusion and Recommendations

This compound is a synthetic intermediate whose utility is likely to be highly context-dependent.

  • Predicted Performance: Its performance is predicted to be hampered in reactions sensitive to steric hindrance, such as the Knoevenagel condensation. In less sterically demanding reactions like Schiff base formation, it is expected to perform adequately, albeit requiring more forcing conditions (e.g., elevated temperatures, longer reaction times) than less substituted benzaldehydes.

  • Recommendations for Researchers:

    • Pilot Studies: Before committing to a large-scale synthesis, it is imperative to conduct small-scale pilot reactions to establish optimal conditions (temperature, catalyst, reaction time).

    • Alternative Reagents: For transformations where steric hindrance is a known issue, consider designing the synthesis around a less-hindered precursor, such as vanillin, and introducing the bulky side-chain at a later stage.

    • Catalyst Screening: The use of Lewis acid catalysts (e.g., TiCl₄, Sc(OTf)₃) may be beneficial in activating the sterically shielded aldehyde carbonyl towards nucleophilic attack.

This guide provides a predictive benchmark based on fundamental principles of organic chemistry. Empirical validation using the provided protocol is essential for any researcher planning to incorporate this specialized intermediate into their synthetic strategy.

References

  • BenchChem. (2025). Benchmarking 3,5-Dimethylbenzaldehyde: A Comparative Performance Review in Key Organic Reactions.
  • BenchChem. (2025). Benchmarking the performance of 4-Chloro-3-nitrobenzaldehyde in specific synthetic routes.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • BenchChem. (2025). Experimental protocol for the synthesis of cypermethrin from 3-Phenoxybenzaldehyde.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guidance is risk mitigation. In the absence of specific toxicological and environmental data, 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde must be treated as a hazardous waste. This precautionary approach ensures the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Characterization

Due to its chemical structure, this compound is anticipated to share hazards with similar aromatic aldehydes and ethers.

Anticipated Hazards:

  • Skin and Eye Irritation: Aromatic aldehydes are frequently irritants. Direct contact with the skin or eyes is likely to cause irritation.[1][2][3][4][5][6]

  • Harmful if Swallowed: Many benzaldehyde derivatives are harmful if ingested.[2][4][7]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][6][7]

  • Aquatic Toxicity: Aromatic compounds can be harmful to aquatic life.[8] Therefore, this compound should not be disposed of down the drain or released into the environment.[3][9]

Chemical Reactivity:

  • Oxidation: Aldehydes can be oxidized to carboxylic acids.[8] Therefore, contact with strong oxidizing agents should be avoided.

  • Incompatibility: Based on related compounds, it is prudent to assume incompatibility with strong bases, strong reducing agents, and strong acids.[5][10]

A summary of anticipated hazard classifications for this compound, based on analogous compounds, is presented in Table 1.

Hazard ClassAnticipated ClassificationRationale
Acute Oral ToxicityCategory 4Based on data for similar benzaldehydes.[2][7]
Skin Corrosion/IrritationCategory 2Common characteristic of aromatic aldehydes.[1][2][4][5]
Serious Eye Damage/IrritationCategory 2ACommon characteristic of aromatic aldehydes.[1][3][4][5][8]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Potential for irritation upon inhalation.[4][6][7]
Hazardous to the Aquatic EnvironmentAcute and/or Chronic HazardAromatic compounds often exhibit aquatic toxicity.[8]
Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). The causality behind each PPE choice is to create a barrier against the anticipated hazards.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[1][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the waste.[2]

  • Skin Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[5]

  • Respiratory Protection: If handling the compound in a way that generates dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of open containers should be done in a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

Waste Container Requirements:

  • The waste container must be chemically compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • The container must have a tight-fitting lid to prevent the release of vapors.

  • The container must be in good condition, free from leaks or damage.

Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • The approximate quantity of waste and the date of accumulation should also be on the label.

Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated.

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Secondary containment should be used to capture any potential leaks or spills.

Disposal Procedure: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, under the framework of the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[11][12]

Step 1: Waste Characterization

  • As a synthesized chemical with no specific data deeming it non-hazardous, this compound must be managed as a hazardous waste.

Step 2: Containerization

  • Carefully transfer the waste into a designated, compatible, and properly labeled hazardous waste container.

  • If the compound is a solid, use a scoop or spatula. Avoid creating dust.

  • If the compound is in solution, use a funnel to pour it into the waste container.

  • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[12]

Step 3: Decontamination of Empty Containers

  • Any container that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The first rinseate is considered hazardous waste and must be collected in the designated hazardous waste container. Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and drying, the original container labels should be defaced or removed before disposal as non-hazardous waste, in accordance with institutional policies.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to transport hazardous waste yourself.

  • The final disposal will be carried out by a licensed hazardous waste disposal company, which will use methods such as incineration at a permitted facility.

The decision-making process for the disposal of this compound is visualized in the flowchart below.

Disposal_Workflow cluster_prep Preparation and Assessment cluster_handling Handling and Containment cluster_disposal Final Disposition A Identify Waste: This compound B Hazard Assessment: Treat as Hazardous Waste (Precautionary Principle) A->B C Select Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Work in a Fume Hood C->D E Transfer to a Labeled, Compatible Waste Container D->E F Securely Seal the Container E->F G Decontaminate Empty Containers (Triple Rinse, Collect Rinseate) E->G H Store in Satellite Accumulation Area F->H I Segregate from Incompatibles H->I J Contact Environmental Health & Safety (EHS) I->J K Disposal by Licensed Hazardous Waste Contractor J->K

Figure 1. Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • If it is safe to do so, increase ventilation to the area.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • ADR Dangerous Goods. (n.d.). UN 1988 ALDEHYDES, FLAMMABLE, TOXIC, N.O.S. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Marteau, E., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzaldehyde. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.